molecular formula C7H5F2NO2 B567312 2-(Difluoromethyl)isonicotinic acid CAS No. 1256818-14-0

2-(Difluoromethyl)isonicotinic acid

Cat. No.: B567312
CAS No.: 1256818-14-0
M. Wt: 173.119
InChI Key: XBLKYGVQHXXTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)isonicotinic acid is a derivative of isonicotinic acid, a scaffold of significant interest in medicinal chemistry and drug discovery . Isonicotinic acid derivatives represent a privileged structure in contemporary drug design, serving as core components in a plethora of therapeutic agents targeting conditions such as tuberculosis, cancer, and various other diseases . The incorporation of a difluoromethyl group at the 2-position of the pyridine ring is a strategic modification that can enhance the molecule's metabolic stability, alter its electronic properties, and improve its binding affinity to biological targets. This makes this compound a valuable building block for the synthesis of more complex molecules, particularly in the development of enzyme inhibitors . Researchers can leverage this compound as a key intermediate to explore new chemical space in the search for potent and selective bioactive compounds. Its structure is congruent with current trends in pharmaceutical patents, which frequently feature sophisticated, multi-substituted pyridine carboxylic acid derivatives as potent enzyme inhibitors with nanomolar activity . This reagent is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-6(9)5-3-4(7(11)12)1-2-10-5/h1-3,6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLKYGVQHXXTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729353
Record name 2-(Difluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256818-14-0
Record name 2-(Difluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethyl)isonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Difluoromethyl)isonicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 2-(difluoromethyl)isonicotinic acid, a crucial building block in medicinal chemistry and drug discovery. The unique physicochemical properties imparted by the difluoromethyl group, such as increased metabolic stability and altered acidity, make this moiety highly desirable in the design of novel therapeutic agents. This document outlines two core synthetic strategies, presenting detailed experimental protocols, quantitative data for key transformations, and workflow visualizations to facilitate practical application in a research and development setting.

Introduction

The incorporation of fluorine-containing functional groups is a well-established strategy in modern drug design. The difluoromethyl group (CHF₂) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. This compound and its derivatives are valuable synthons for accessing a wide range of biologically active molecules. This guide focuses on practical and accessible methods for their preparation.

Synthetic Strategies

Two primary retrosynthetic approaches for the synthesis of this compound are presented:

  • Route A: Oxidation of a Precursor Aldehyde. This is a direct and efficient route starting from the commercially available 2-(difluoromethyl)isonicotinaldehyde.

  • Route B: Multi-step Synthesis from a Halopyridine. This pathway offers flexibility and is suitable when the aldehyde precursor is unavailable. It involves the introduction of the difluoromethyl group onto a pyridine scaffold followed by oxidation of a methyl group at the 4-position.

Route A: Synthesis via Oxidation of 2-(Difluoromethyl)isonicotinaldehyde

This approach leverages the straightforward oxidation of an aldehyde to a carboxylic acid. The starting material, 2-(difluoromethyl)isonicotinaldehyde, is commercially available, making this a convenient and efficient method.

Experimental Protocol: Oxidation with Potassium Permanganate

Materials:

  • 2-(Difluoromethyl)isonicotinaldehyde (1.0 equiv)

  • Potassium permanganate (KMnO₄) (2.0-3.0 equiv)

  • Water

  • Acetone (optional, as co-solvent)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

  • Sodium bisulfite (NaHSO₃) or Oxalic acid for quenching excess KMnO₄

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

Procedure:

  • A solution of 2-(difluoromethyl)isonicotinaldehyde (e.g., 10 mmol) in water (and optionally, a minimal amount of acetone to aid solubility) is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • The solution is cooled in an ice bath to 0-5 °C.

  • Potassium permanganate (e.g., 20-30 mmol) is added portion-wise over 30-60 minutes, ensuring the temperature remains below 10 °C. The reaction mixture will turn deep purple and then form a brown precipitate of manganese dioxide (MnO₂).

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • The reaction is then cooled again in an ice bath, and the excess potassium permanganate is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite or oxalic acid until the purple color disappears.

  • The resulting suspension is filtered through a pad of celite to remove the manganese dioxide precipitate. The filter cake is washed with water.

  • The pH of the filtrate is carefully adjusted to the isoelectric point of the amino acid (typically pH 3-4 for pyridine carboxylic acids) using dilute sulfuric acid or hydrochloric acid. This will cause the product to precipitate.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

  • If the product does not precipitate, the aqueous solution can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

Quantitative Data for Aldehyde Oxidation
Oxidizing AgentSubstrate ExampleSolventTemperature (°C)Time (h)Yield (%)Reference Analogy
Potassium Permanganate Pyridine-4-carbaldehydeWater/Pyridine25-1002-670-90[1][2][3]
Jones Reagent (CrO₃/H₂SO₄) BenzaldehydeAcetone0-250.5-275-90[4]
Pinnick Oxidation (NaClO₂) Aromatic Aldehydest-BuOH/H₂O254-1470-95[4]

Workflow Diagram for Route A

Synthesis_Route_A start 2-(Difluoromethyl)isonicotinaldehyde product This compound start->product Oxidation reagents KMnO4, H2O reagents->product

Caption: Oxidation of 2-(difluoromethyl)isonicotinaldehyde.

Route B: Multi-step Synthesis from 2-Chloro-4-methylpyridine

This pathway provides an alternative for the synthesis of this compound from a more fundamental starting material. It involves two key transformations: the introduction of the difluoromethyl group and the subsequent oxidation of the methyl group.

Step 1: Difluoromethylation of 2-Chloro-4-methylpyridine

The introduction of the difluoromethyl group can be achieved via a radical reaction using a suitable difluoromethylating agent.

Experimental Protocol: Difluoromethylation with TMSCF₂H

Materials:

  • 2-Chloro-4-methylpyridine (1.0 equiv)[5]

  • (Difluoromethyl)trimethylsilane (TMSCF₂H) (1.5-2.0 equiv)

  • Silver(I) nitrate (AgNO₃) or other suitable initiator (e.g., dibenzoyl peroxide)

  • Potassium persulfate (K₂S₂O₈) or other oxidant

  • Acetonitrile or Dichloromethane as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloro-4-methylpyridine (e.g., 10 mmol) in acetonitrile, TMSCF₂H (e.g., 15-20 mmol) is added.

  • An initiator, such as silver(I) nitrate (e.g., 0.1-0.2 equiv), and an oxidant, like potassium persulfate (e.g., 2.0-3.0 equiv), are added to the mixture.

  • The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) for several hours (e.g., 12-24 h) under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by GC-MS or TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-chloro-4-methyl-3-(difluoromethyl)pyridine and other isomers. Note: The regioselectivity of this reaction may vary, and separation of isomers might be necessary.

Step 2: Oxidation of 2-(Difluoromethyl)-4-methylpyridine

The methyl group at the 4-position of the difluoromethylated pyridine is then oxidized to a carboxylic acid.

Experimental Protocol: Oxidation with Potassium Permanganate

Materials:

  • 2-(Difluoromethyl)-4-methylpyridine (from Step 1) (1.0 equiv)

  • Potassium permanganate (KMnO₄) (3.0-4.0 equiv)

  • Water

  • Sulfuric acid (H₂SO₄) for acidification

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • 2-(Difluoromethyl)-4-methylpyridine is suspended in water.

  • The mixture is heated to reflux (approximately 100 °C).

  • Potassium permanganate is added portion-wise over 1-2 hours. The reaction is refluxed for an additional 4-8 hours.

  • After cooling to room temperature, the excess permanganate is destroyed by the addition of sodium bisulfite.

  • The manganese dioxide is removed by filtration through celite.

  • The filtrate is acidified with concentrated sulfuric acid to a pH of 3-4, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried to give this compound.

Quantitative Data for Route B
StepReagentsSolventTemperature (°C)Time (h)Yield (%)Reference Analogy
Difluoromethylation TMSCF₂H, AgNO₃, K₂S₂O₈Acetonitrile60-8012-2440-60[6][7]
Oxidation KMnO₄, H₂OWater100 (reflux)6-1060-80[1][2][3]

Workflow Diagram for Route B

Synthesis_Route_B start 2-Chloro-4-methylpyridine intermediate 2-(Difluoromethyl)-4-methylpyridine start->intermediate Difluoromethylation product This compound intermediate->product Oxidation

Caption: Multi-step synthesis of the target molecule.

Synthesis of Derivatives

The synthesis of derivatives of this compound, such as esters and amides, can be readily achieved using standard organic chemistry transformations.

Esterification

This compound can be converted to its corresponding esters via Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by conversion to the acyl chloride followed by reaction with an alcohol.

Amidation

Amides can be prepared by activating the carboxylic acid with a coupling agent (e.g., DCC, EDC, or HATU) followed by the addition of the desired amine, or by converting the acid to its acyl chloride and reacting it with an amine.

Logical Relationship Diagram for Derivative Synthesis

Derivative_Synthesis acid This compound ester Ester Derivatives acid->ester Fischer Esterification (R-OH, H+) amide Amide Derivatives acid->amide Amide Coupling (R2NH, Coupling Agent) acyl_chloride Acyl Chloride Intermediate acid->acyl_chloride SOCl2 or (COCl)2 acyl_chloride->ester R-OH acyl_chloride->amide R2NH

Caption: Pathways to key derivatives.

Conclusion

This guide has detailed two robust synthetic routes to this compound, a compound of significant interest to the pharmaceutical and agrochemical industries. Route A, the oxidation of a commercially available aldehyde, offers a direct and high-yielding approach. Route B, a multi-step synthesis, provides greater flexibility from a simpler starting material. The provided experimental protocols and quantitative data serve as a practical resource for researchers and professionals engaged in the synthesis and development of novel fluorinated molecules. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

References

Biological Activity of 2-(Difluoromethyl)isonicotinic Acid Derivatives: A Field in Nascent Stage of Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite the growing interest in fluorine-containing motifs in medicinal chemistry, a comprehensive body of research detailing the biological activities of 2-(difluoromethyl)isonicotinic acid derivatives remains notably absent from publicly accessible scientific literature. While isonicotinic acid and its various other derivatives have been extensively studied for a wide range of therapeutic applications, including antimicrobial and anti-inflammatory roles, the specific introduction of a difluoromethyl group at the 2-position of the isonicotinic acid scaffold appears to be a largely unexplored area of research. Consequently, a detailed technical guide with extensive quantitative data, experimental protocols, and defined signaling pathways for this specific class of compounds cannot be constructed at this time.

The difluoromethyl group is a valuable pharmacophore in drug design, often introduced to modulate the physicochemical and pharmacological properties of a lead compound. It can act as a bioisostere for hydroxyl or thiol groups, influence lipophilicity and metabolic stability, and participate in hydrogen bonding interactions, thereby potentially enhancing the binding affinity and selectivity of a molecule for its biological target.

While direct studies on this compound derivatives are scarce, research on structurally related compounds offers some insights into their potential therapeutic applications. For instance, derivatives of isonicotinic acid have shown promise as inhibitors of various enzymes and as agents targeting specific signaling pathways. Furthermore, other classes of compounds incorporating a difluoromethyl group have been successfully developed as potent and selective inhibitors of enzymes such as histone deacetylases (HDACs) and cyclooxygenases (COXs).

One tangentially related compound, 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), has been identified as a potent inhibitor of phosphoinositide 3-kinase α (PI3Kα). However, it is important to note that this molecule is a benzimidazole derivative and not a direct derivative of isonicotinic acid.

The lack of available data highlights a significant gap in the current medicinal chemistry landscape and presents a compelling opportunity for future research. The synthesis and biological evaluation of a library of this compound derivatives could uncover novel compounds with valuable therapeutic properties. Future investigations could explore their potential as:

  • Enzyme Inhibitors: Targeting kinases, proteases, or other enzymes implicated in disease.

  • Anticancer Agents: Investigating their cytotoxic or cytostatic effects on various cancer cell lines.

  • Anti-inflammatory Agents: Assessing their ability to modulate inflammatory pathways.

  • Antimicrobial Agents: Screening for activity against a range of bacterial and fungal pathogens.

To facilitate such future research, the development of robust synthetic routes to this compound and its derivatives would be a critical first step. Subsequent in-depth biological characterization, including the determination of quantitative measures of activity (e.g., IC50, EC50 values), elucidation of mechanisms of action, and identification of relevant signaling pathways, will be essential to unlock the therapeutic potential of this novel class of compounds.

The Rise of a Versatile Scaffold: A Technical Guide to 2-(Difluoromethyl)isonicotinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a perpetual challenge in the pharmaceutical industry, demanding the exploration of innovative molecular scaffolds that offer unique physicochemical properties and biological activities. Among the emerging players, 2-(difluoromethyl)isonicotinic acid has garnered significant attention as a versatile core structure in the design of new drugs. Its unique electronic properties, conferred by the difluoromethyl group, make it a valuable building block for developing potent and selective inhibitors for a range of therapeutic targets, from neurodegenerative diseases to fungal infections. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives.

Chemical Properties and Synthesis

This compound, also known as 2-(difluoromethyl)pyridine-4-carboxylic acid, is a heterocyclic compound with the molecular formula C7H5F2NO2.[1] The presence of the difluoromethyl group at the 2-position of the pyridine ring significantly influences its electronic and lipophilic character, making it an attractive moiety for medicinal chemists. This group can act as a bioisostere for hydroxyl or thiol groups, potentially forming hydrogen bonds with biological targets.

Experimental Protocol: Proposed Synthesis of this compound

This proposed synthesis is based on analogous reactions for the preparation of substituted nicotinic and isonicotinic acids.

Step 1: Synthesis of 2-Chloro-4-methylpyridine

A common starting material for the synthesis of substituted pyridines is a commercially available lutidine derivative. For instance, 2,4-lutidine can be chlorinated at the 2-position.

Step 2: Oxidation to 2-Chloroisonicotinic Acid

The methyl group at the 4-position of 2-chloro-4-methylpyridine can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO4) or nitric acid.

Step 3: Difluoromethylation

The introduction of the difluoromethyl group at the 2-position is the key step. This can be achieved through a nucleophilic substitution reaction on 2-chloroisonicotinic acid. A common difluoromethylating agent is fluoroform (CHF3) in the presence of a strong base. Alternatively, reagents like diethyl (bromodifluoromethyl)phosphonate can be employed.

Workflow for the Proposed Synthesis

G start 2,4-Lutidine step1 Chlorination start->step1 intermediate1 2-Chloro-4-methylpyridine step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 2-Chloroisonicotinic Acid step2->intermediate2 step3 Difluoromethylation intermediate2->step3 end_product This compound step3->end_product

A plausible synthetic route to this compound.

Therapeutic Applications and Mechanism of Action

The primary therapeutic interest in the this compound scaffold lies in its potential as an inhibitor of kynurenine 3-monooxygenase (KMO). KMO is a critical enzyme in the kynurenine pathway, which is the main route for tryptophan metabolism.

The Kynurenine Pathway and its Role in Neurodegeneration

The kynurenine pathway plays a dual role in the central nervous system. Under normal physiological conditions, it is involved in the production of NAD+. However, under neuroinflammatory conditions, the pathway can become dysregulated, leading to an overproduction of neurotoxic metabolites, such as quinolinic acid (QUIN), and a decrease in the production of the neuroprotective metabolite, kynurenic acid (KYNA). This imbalance is implicated in the pathogenesis of several neurodegenerative disorders, including Huntington's disease, Alzheimer's disease, and Parkinson's disease.

KMO is a key enzyme at a branch point of this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin QUIN. By inhibiting KMO, the metabolic flux can be shifted towards the production of the neuroprotective KYNA.

Signaling Pathway of Kynurenine Metabolism

G Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT Three_HK 3-Hydroxykynurenine Kynureninase Kynureninase Three_HK->Kynureninase KYNA Kynurenic Acid (Neuroprotective) QUIN Quinolinic Acid (Neurotoxic) QPRT QPRT QUIN->QPRT NAD NAD+ IDO_TDO->Kynurenine KMO->Three_HK KAT->KYNA Kynureninase->QUIN QPRT->NAD Inhibitor 2-(difluoromethyl)isonicotinic acid derivatives Inhibitor->KMO

Inhibition of KMO by this compound derivatives shifts the kynurenine pathway towards neuroprotection.

Quantitative Data on Biological Activity

While extensive quantitative data for a series of this compound derivatives as KMO inhibitors is not yet widely published, research on structurally related compounds provides valuable insights into the potential of this scaffold. A study on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which also target a key metabolic enzyme (succinate dehydrogenase in fungi), demonstrates the potent biological activity that can be achieved with the inclusion of a difluoromethyl group.

Table 1: Antifungal Activity of Selected 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives

CompoundR groupGibberella zeae (MIC, µg/mL)Sclerotinia sclerotiorum (MIC, µg/mL)Botrytis cinerea (MIC, µg/mL)
9a 2-methylphenyl>502512.5
9b 2-chlorophenyl12.56.256.25
9m 2-(5-bromo-1H-indazol-1-yl)phenyl0.780.390.39
Boscalid (standard)3.131.561.56

Data adapted from a study on related pyrazole carboxamides as potential fungicides.

The data in Table 1 clearly indicates that the difluoromethyl-containing scaffold can be elaborated to produce compounds with potent antifungal activity, in some cases exceeding that of the commercial standard, boscalid. This suggests that derivatives of this compound could exhibit similarly potent inhibitory activity against their intended targets.

Experimental Protocols for Biological Assays

To assess the therapeutic potential of novel compounds based on the this compound scaffold, robust and reproducible biological assays are essential.

Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This protocol is adapted from commercially available KMO inhibitor screening assay kits.

Objective: To determine the in vitro inhibitory activity of test compounds against human KMO.

Principle: The assay measures the decrease in NADPH concentration, which is consumed during the KMO-catalyzed hydroxylation of L-kynurenine. The change in NADPH absorbance at 340 nm is inversely proportional to KMO activity.

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer

  • NADPH

  • L-Kynurenine

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of the test compounds in KMO assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 50 µL of the diluted KMO enzyme to each well of the microplate.

  • Add 10 µL of the test compound solution or vehicle control (DMSO) to the respective wells.

  • Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding 40 µL of a substrate mixture containing NADPH and L-Kynurenine.

  • Immediately measure the absorbance at 340 nm at time zero.

  • Incubate the plate at 37°C for 30-60 minutes, measuring the absorbance at 340 nm every 5-10 minutes.

  • Calculate the rate of NADPH consumption for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of KMO inhibition against the logarithm of the test compound concentration.

Workflow for KMO Inhibition Assay

G prep_plate Prepare 96-well plate with KMO enzyme and buffer add_compound Add test compounds or vehicle control prep_plate->add_compound pre_incubate Pre-incubate for 10 min at room temperature add_compound->pre_incubate add_substrate Add NADPH and L-Kynurenine substrate mix pre_incubate->add_substrate measure_t0 Measure absorbance at 340 nm (t=0) add_substrate->measure_t0 incubate_measure Incubate at 37°C and measure absorbance kinetically measure_t0->incubate_measure calculate Calculate rate of NADPH consumption incubate_measure->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Experimental workflow for the KMO inhibition assay.
Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against pathogenic fungi.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Fungal isolates

  • RPMI-1640 medium

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare a standardized inoculum of the fungal isolate in RPMI-1640 medium.

  • Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well microplate.

  • Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the absorbance at a specific wavelength. The MIC is the lowest concentration that shows no visible growth or a significant reduction in turbidity compared to the growth control.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study for this compound derivatives as KMO inhibitors is yet to be published, some general principles can be inferred from related scaffolds. For amide derivatives, the nature of the amine component is crucial for potency and selectivity. Aromatic and heteroaromatic amines often provide opportunities for additional interactions with the enzyme's active site. The substitution pattern on these aromatic rings can be systematically varied to probe for optimal binding. For instance, the introduction of halogen atoms or other functional groups can modulate lipophilicity, electronic properties, and steric interactions, all of which can significantly impact biological activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique chemical properties and its potential to target key enzymes like KMO in neurodegenerative diseases and other metabolic pathways make it a valuable tool in the drug discovery arsenal. Further research is needed to fully elucidate the synthetic routes to this scaffold and to explore the structure-activity relationships of its derivatives against a range of biological targets. The development of potent and selective inhibitors based on this core structure could lead to new and effective treatments for a variety of diseases.

References

Spectroscopic Characterization of 2-(Difluoromethyl)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(difluoromethyl)isonicotinic acid, a key building block in medicinal chemistry and drug discovery. The document details the expected data from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided for each technique to ensure reproducibility. Furthermore, this guide includes a hypothetical signaling pathway to illustrate a potential mechanism of action for derivatives of this compound, aiding in the conceptualization of its role in drug development. All data is presented in a clear and concise format, with quantitative information summarized in tables and logical workflows visualized using diagrams.

Introduction

This compound is a heterocyclic aromatic compound of significant interest in the pharmaceutical industry. The incorporation of a difluoromethyl group into organic molecules can profoundly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. As such, a thorough spectroscopic characterization of this molecule is paramount for its quality control, reaction monitoring, and for elucidating its structure-activity relationships in drug design. This guide serves as a detailed reference for the analytical techniques employed in the characterization of this compound.

Spectroscopic Data

The following sections present the anticipated spectroscopic data for this compound. These values are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are summarized in the tables below.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.80d~5.0H-6
~8.10s-H-3
~7.90d~5.0H-5
~6.80t~54.0-CHF₂
~13.5br s--COOH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165.0-COOH
~152.0C-2
~150.0C-6
~140.0C-4
~125.0C-5
~122.0C-3
~115.0 (t)-CHF₂

Solvent: DMSO-d₆. The carbon of the difluoromethyl group is expected to appear as a triplet due to coupling with the two fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -110.0d~54.0-CHF₂

Reference: CFCl₃. The fluorine signal is expected to be a doublet due to coupling with the proton of the difluoromethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are presented in Table 4.

Table 4: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (carboxylic acid)
1710-1680StrongC=O stretch (carboxylic acid)
1600-1450MediumC=C and C=N stretching (pyridine ring)
1300-1200StrongC-O stretch (carboxylic acid)
1200-1000StrongC-F stretch
950-900BroadO-H bend (carboxylic acid dimer)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₅F₂NO₂), the expected molecular weight is approximately 173.03 g/mol .

Table 5: Predicted Mass Spectrometry Data (ESI+) for this compound

m/zInterpretation
174.03[M+H]⁺
156.02[M+H - H₂O]⁺
128.03[M+H - H₂O - CO]⁺ or [M+H - COOH]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The pyridine ring and the carboxylic acid group are the principal chromophores.

Table 6: Predicted UV-Vis Data for this compound

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)SolventAssignment
~220~8000Methanolπ → π* transition
~265~3000Methanoln → π* transition

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). filter Filter the solution into a 5 mm NMR tube. dissolve->filter place Place the NMR tube in the spectrometer. filter->place shim Shim the magnetic field to optimize homogeneity. place->shim acquire Acquire 1H, 13C, and 19F NMR spectra. shim->acquire process Process the raw data (Fourier transform, phase correction, and baseline correction). acquire->process analyze Analyze the spectra to determine chemical shifts, coupling constants, and integrations. process->analyze

Figure 1: Workflow for NMR Spectroscopy.
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[1][2][3][4][5] Filter the solution through a pipette with a small cotton plug into a 5 mm NMR tube to remove any particulate matter.[1][3]

  • Instrument Setup : Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition : Lock and shim the magnetic field to ensure homogeneity. Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

  • Data Processing : Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

FT-IR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place Place a small amount of the solid sample directly onto the ATR crystal. apply_pressure Apply pressure to ensure good contact. place->apply_pressure background Collect a background spectrum of the empty ATR crystal. apply_pressure->background sample_spec Collect the sample spectrum. background->sample_spec process The instrument software automatically subtracts the background from the sample spectrum. sample_spec->process analyze Analyze the resulting spectrum to identify characteristic absorption bands. process->analyze

Figure 2: Workflow for FT-IR Spectroscopy (ATR).
  • Sample Preparation (ATR Method) : Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory.[6][7][8] Apply pressure using the anvil to ensure good contact between the sample and the crystal.[7]

  • Data Acquisition : Collect a background spectrum of the clean, empty ATR crystal. Then, collect the spectrum of the sample.

  • Data Processing : The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). dilute Further dilute the stock solution to ~1-10 µg/mL with the same solvent. dissolve->dilute infuse Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). dilute->infuse acquire Acquire the mass spectrum in positive or negative ion mode. infuse->acquire analyze Analyze the spectrum to identify the molecular ion and major fragment ions. acquire->analyze UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prepare Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol) with a known concentration. blank Fill a cuvette with the pure solvent and record a baseline spectrum. prepare->blank sample_spec Fill a cuvette with the sample solution and record the absorption spectrum. blank->sample_spec process The instrument software subtracts the baseline from the sample spectrum. sample_spec->process analyze Identify the wavelength(s) of maximum absorbance (λmax). process->analyze Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 ligand Ligand ligand->receptor kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates gene Target Gene transcription_factor->gene Activates Transcription drug 2-(Difluoromethyl)isonicotinic Acid Derivative (Inhibitor) drug->kinase1 Inhibits response Cellular Response gene->response

References

In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2-(Difluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) data for 2-(difluoromethyl)isonicotinic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally analogous compounds. This includes 2-(difluoromethyl)pyridine for the substituted pyridine core and isonicotinic acid for the carboxylated pyridine ring system. The presented data, including chemical shifts and carbon-fluorine coupling constants, serves as a robust reference for researchers working with this and similar fluorinated heterocyclic compounds.

Predicted ¹³C NMR Data

The predicted ¹³C NMR data for this compound is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal TMS (tetramethylsilane) signal. The carbon-fluorine coupling constants (JCF) are reported in Hertz (Hz).

Table 1: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹JCF (Hz)Predicted ⁿJCF (Hz)
C2155 - 160t-~30
C3120 - 125d-~5
C4140 - 145s--
C5125 - 130d-~20
C6150 - 155d-~5
-COOH165 - 170s--
-CHF₂115 - 120t~240-

Note: The chemical shifts and coupling constants are estimations derived from data for 2-(difluoromethyl)pyridine and isonicotinic acid. Actual experimental values may vary based on solvent and other experimental conditions.

Structural and Spectral Correlation

The structure of this compound with the numbering of carbon atoms is presented below. This numbering is used for the assignment of the predicted chemical shifts in Table 1.

Caption: Molecular structure of this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹³C NMR spectrum of this compound, based on general procedures for fluorinated heterocyclic compounds.

1. Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH indicator). The choice of solvent can influence chemical shifts.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for ¹³C frequency.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition Parameters:

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse sequence). For simplified spectra, a double-decoupling experiment (¹H and ¹⁹F) may be employed if the hardware is available.

  • Spectral Width (SW): Approximately 250 ppm (e.g., -10 to 240 ppm) to ensure all carbon signals, including the carbonyl carbon, are observed.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons and the difluoromethyl carbon to ensure full relaxation and accurate integration (if desired).

  • Number of Scans (NS): 256 to 1024 scans, or more, depending on the sample concentration and desired signal-to-noise ratio. ¹³C is an insensitive nucleus, and fluorinated carbons can have their signals split, reducing peak height.

  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integrate the peaks if quantitative analysis is required, although caution is advised due to potential NOE variations and differing relaxation times.

Experimental Workflow

The general workflow for acquiring and analyzing the ¹³C NMR data is illustrated in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Spectrometer Setup (Tune, Match, Shim) transfer->setup acquire Acquire FID Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Spectral Analysis (Peak Picking, Integration) calibrate->analyze

Caption: General workflow for ¹³C NMR spectroscopy.

This guide provides a foundational understanding of the expected ¹³C NMR characteristics of this compound and a comprehensive protocol for its experimental determination. Researchers can use this information to aid in the identification, characterization, and quality control of this and related fluorinated compounds in their drug discovery and development pipelines.

Mass Spectrometry of 2-(difluoromethyl)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(difluoromethyl)isonicotinic acid. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide presents predicted fragmentation patterns and corresponding mass-to-charge ratios (m/z) based on established principles of mass spectrometry. Detailed experimental protocols for analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) are also provided to facilitate the development of analytical methods for this and structurally related compounds.

Predicted Mass Spectra Data

The mass spectral data for this compound (Molecular Formula: C₇H₅F₂NO₂, Molecular Weight: 173.12 g/mol ) are predicted for both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.[1] EI is a hard ionization technique that typically induces extensive fragmentation, providing structural information.[2] ESI is a soft ionization method, often resulting in the observation of the intact molecular ion or a protonated/deprotonated molecule with minimal fragmentation in the initial mass spectrum.[3][4][5]

Predicted Electron Ionization (EI) Mass Spectrum

Under electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 173. Subsequent fragmentation is predicted to involve losses of small, stable neutral molecules and radicals. The fragmentation of carboxylic acids under EI often involves the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[6]

Predicted m/zPredicted Relative Intensity (%)Proposed Fragment IonProposed Neutral Loss
17340[C₇H₅F₂NO₂]⁺˙-
15630[C₇H₄F₂NO]⁺OH
128100[C₆H₄F₂N]⁺COOH
12215[C₇H₅F₂N]⁺˙O
10825[C₅H₃FN]⁺HF, CO
7850[C₅H₄N]⁺CHF₂, CO
Predicted Electrospray Ionization (ESI) Tandem Mass Spectrum (MS/MS)

For ESI, analysis would typically be performed in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 174 would be the precursor ion for tandem mass spectrometry (MS/MS). In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 172 would be selected. The fragmentation in ESI-MS/MS is induced by collision-induced dissociation (CID).

Positive Ion Mode ([M+H]⁺ at m/z 174)

Precursor Ion (m/z)Product Ion (m/z)Predicted Relative Intensity (%)Proposed Neutral Loss
174156100H₂O
17412860H₂O, CO
17410920H₂O, CO, F

Negative Ion Mode ([M-H]⁻ at m/z 172)

Precursor Ion (m/z)Product Ion (m/z)Predicted Relative Intensity (%)Proposed Neutral Loss
172127100CO₂H
17210745CO₂H, HF

Predicted Fragmentation Pathways

The structural features of this compound, namely the pyridine ring, the carboxylic acid group, and the difluoromethyl group, will dictate its fragmentation behavior.

Electron Ionization (EI) Fragmentation

In EI-MS, the initial ionization event forms a radical cation (M⁺˙). The primary fragmentation pathways for carboxylic acids involve α-cleavage, leading to the loss of the hydroxyl radical or the entire carboxyl group.[6] The difluoromethyl group can also be lost.

G Predicted EI Fragmentation of this compound M [C₇H₅F₂NO₂]⁺˙ m/z = 173 F1 [C₇H₄F₂NO]⁺ m/z = 156 M->F1 - •OH F2 [C₆H₄F₂N]⁺ m/z = 128 M->F2 - •COOH F3 [C₅H₄N]⁺ m/z = 78 F2->F3 - CHF₂

Caption: Predicted EI fragmentation pathway.

Electrospray Ionization (ESI) Fragmentation

In positive ion ESI-MS/MS, the protonated molecule [M+H]⁺ readily loses water (H₂O). Further fragmentation can involve the loss of carbon monoxide (CO). In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to readily lose the carboxyl group as CO₂H.

G Predicted ESI-MS/MS Fragmentation of this compound cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode MH [M+H]⁺ m/z = 174 F1_pos [C₇H₄F₂NO]⁺ m/z = 156 MH->F1_pos - H₂O F2_pos [C₆H₄F₂N]⁺ m/z = 128 F1_pos->F2_pos - CO MH_neg [M-H]⁻ m/z = 172 F1_neg [C₆H₄F₂N]⁻ m/z = 127 MH_neg->F1_neg - CO₂H

Caption: Predicted ESI-MS/MS fragmentation pathways.

Experimental Protocols

The following is a representative protocol for the analysis of this compound by LC-MS. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of calibration standards.

  • Sample Extraction (from a biological matrix): a. To 100 µL of the sample (e.g., plasma, urine), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins. b. Vortex the mixture for 1 minute. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean vial for LC-MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative ion modes.

  • Scan Mode: Full scan for initial investigation and product ion scan for MS/MS fragmentation.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Cone Gas Flow: 50 L/hr (Nitrogen).

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

Experimental and Analytical Workflow

The overall process for the mass spectrometric analysis of this compound involves several key stages, from sample preparation to data analysis.

G LC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Standard/Sample B Solvent Addition & Protein Precipitation A->B C Centrifugation B->C D Supernatant Collection C->D E LC Separation D->E F ESI Ionization E->F G Mass Analysis (MS1) F->G H Precursor Ion Selection G->H I Collision-Induced Dissociation (CID) H->I J Fragment Ion Analysis (MS2) I->J K Data Acquisition J->K L Peak Integration K->L M Quantification & Structural Elucidation L->M

Caption: General workflow for LC-MS analysis.

References

An In-depth Technical Guide to the Infrared Spectrum of 2-(difluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-(difluoromethyl)isonicotinic acid, a compound of interest in medicinal chemistry and drug development. The information presented herein is intended to support research and development activities by providing key spectral data and a foundational understanding of its molecular vibrations.

Molecular Structure and Functional Groups

This compound is a derivative of isonicotinic acid, which is a form of vitamin B3 (niacin). The structure is characterized by a pyridine ring, a carboxylic acid group, and a difluoromethyl group. These functional groups give rise to a unique infrared spectrum that can be used for identification and characterization.

Chemical Structure:

Caption: Molecular structure of this compound.

Infrared Spectral Data

The following table summarizes the characteristic infrared absorption bands for this compound. These assignments are based on the typical vibrational frequencies of the constituent functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~1710StrongC=O stretch (Carboxylic acid)
~1600MediumC=C and C=N stretching (Pyridine ring)
~1485MediumC=C and C=N stretching (Pyridine ring)
1300-1200MediumC-O stretch (Carboxylic acid)
1200-1000StrongC-F stretch (Difluoromethyl group)
~940Broad, MediumO-H bend (Carboxylic acid dimer)

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The acquisition of the IR spectrum for this compound can be performed using the following standard protocol.

Workflow for FTIR Analysis:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh 1-2 mg of This compound p2 Grind with 100-200 mg of dry KBr powder p1->p2 p3 Press into a transparent pellet p2->p3 a1 Place KBr pellet in spectrometer p3->a1 a2 Collect background spectrum (empty chamber) a1->a2 a3 Collect sample spectrum (4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution) a2->a3 d1 Perform background subtraction a3->d1 d2 Baseline correction d1->d2 d3 Peak picking and annotation d2->d3

Caption: Standard workflow for obtaining an FTIR spectrum using the KBr pellet method.

Detailed Steps:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry a small amount (approximately 1-2 mg) of this compound and spectroscopic grade potassium bromide (KBr) to remove any residual water.

    • In an agate mortar, grind the this compound with approximately 100-200 mg of the dry KBr until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder. This will be subtracted from the sample spectrum.

    • Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

    • Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

    • Perform a baseline correction to ensure a flat baseline.

    • Identify and label the peak positions (in cm⁻¹) of the significant absorption bands.

Interpretation of the Spectrum

The IR spectrum of this compound is dominated by several key features:

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This is characteristic of the O-H stretching vibration of a carboxylic acid that has formed a hydrogen-bonded dimer.

  • C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid group.

  • Aromatic Ring Stretches: Medium intensity bands around 1600 cm⁻¹ and 1485 cm⁻¹ are attributed to the C=C and C=N stretching vibrations within the pyridine ring.

  • C-F Stretches: The C-F stretching vibrations of the difluoromethyl group are expected to produce strong absorption bands in the 1200-1000 cm⁻¹ region. Due to the presence of two fluorine atoms, this may appear as a complex set of bands.

  • O-H Bend: A broad, medium intensity band around 940 cm⁻¹ is characteristic of the out-of-plane O-H bend of the dimeric carboxylic acid.

Logical Relationship for Spectral Interpretation

The process of interpreting an IR spectrum involves a logical flow from the observed peaks to the identification of the compound's structure.

A Observed IR Spectrum B Identify Key Absorption Bands (Wavenumber, Intensity, Shape) A->B C Correlate Bands to Functional Groups B->C D Propose Molecular Structure C->D E Compare with Known Structure of This compound D->E F Confirm Structure E->F

Caption: Logical workflow for the interpretation of an infrared spectrum.

This guide provides a foundational understanding of the key infrared spectral features of this compound. For definitive structural confirmation, it is recommended to use this data in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A Technical Guide to the Solubility of 2-(difluoromethyl)isonicotinic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-(difluoromethyl)isonicotinic acid in organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document serves as a foundational resource, offering detailed experimental protocols and theoretical considerations. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct their own solubility assessments. This guide includes step-by-step procedures for established methods of solubility determination and provides templates for data presentation and visualization of experimental workflows.

Introduction to this compound

This compound is a pyridine carboxylic acid derivative. The presence of the difluoromethyl group can significantly influence its physicochemical properties, including solubility, by altering its lipophilicity, crystal lattice energy, and hydrogen bonding capabilities compared to its non-fluorinated parent compound, isonicotinic acid. A thorough understanding of its solubility in a range of organic solvents is critical for its application in pharmaceutical and chemical research, particularly for processes such as reaction optimization, purification, formulation, and drug delivery.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₇H₅F₂NO₂[1]
Molecular Weight173.12 g/mol [2]
AppearanceWhite to off-white solid
StorageUnder inert gas (nitrogen or Argon) at 2-8°C[3]

Theoretical Considerations for Solubility Prediction

Predicting the solubility of organic compounds, particularly those with complex functional groups like pyridine carboxylic acids, can be challenging. Models such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) can be employed to estimate activity coefficients in solution, which are in turn used to predict solubility. However, the accuracy of these predictions can be limited by the availability of interaction parameters for the specific functional groups present in the molecule and the solvent. For pyridine derivatives, factors such as the position of the carboxylic acid group and the presence of fluorine atoms can significantly impact intermolecular interactions, making empirical determination of solubility essential.

Experimental Protocols for Solubility Determination

The following sections detail two widely accepted methods for the quantitative determination of the solubility of a solid organic compound in an organic solvent.

Gravimetric Method

The gravimetric method is a direct and reliable technique for determining solubility. It involves preparing a saturated solution, separating a known volume of the supernatant, evaporating the solvent, and weighing the remaining solute.

3.1.1. Detailed Methodology

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial or flask).

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Equilibration and Separation:

    • Allow the suspension to settle at the constant temperature.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to the experimental temperature to prevent precipitation or dissolution upon temperature change.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm) into a pre-weighed, dry container.

  • Solvent Evaporation and Mass Determination:

    • Record the mass of the container with the filtered solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty container from the final mass of the container with the dried solute.

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, based on the mass of the solute and the initial volume of the supernatant.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a UV-Vis chromophore and is particularly useful for determining the solubility of sparingly soluble compounds. It involves generating a calibration curve of absorbance versus concentration and then measuring the absorbance of a diluted saturated solution.

3.2.1. Detailed Methodology

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen organic solvent.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of accurately known concentration of this compound in the organic solvent.

    • Perform serial dilutions of the stock solution to obtain a series of standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

    • Carefully withdraw a known volume of the clear, filtered supernatant.

    • Dilute the supernatant with a known volume of the organic solvent to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the linear regression from the calibration curve to determine the concentration of the diluted solution from its absorbance.

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents and temperatures.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
e.g., Methanol25Gravimetric
e.g., Ethanol25Gravimetric
e.g., Acetone25UV-Vis
e.g., Acetonitrile25UV-Vis
e.g., Dichloromethane25Gravimetric
e.g., Toluene25Gravimetric

Visualizations

Synthesis Pathway

The synthesis of this compound can provide insights into potential solvents in which it may be soluble, as the reaction and purification steps often involve dissolving the compound. A representative synthesis pathway is illustrated below.

Synthesis_Pathway A 2-chloro-4-methylpyridine B 2-chloro-4-(trichloromethyl)pyridine A->B Chlorination C 2-chloro-4-(trifluoromethyl)pyridine B->C Fluorination D 2-(difluoromethyl)-4-(trifluoromethyl)pyridine C->D Reduction E This compound D->E Hydrolysis

Caption: A potential synthetic route to this compound.

Experimental Workflow for Solubility Determination

A generalized workflow for determining the solubility of a compound is essential for ensuring consistency and accuracy in experimental results.

Solubility_Workflow start Start prepare_suspension Prepare Suspension (Excess Solute in Solvent) start->prepare_suspension equilibrate Equilibrate (Constant Temperature Shaking) prepare_suspension->equilibrate separate Separate Supernatant (Centrifugation/Filtration) equilibrate->separate analysis Analysis Method separate->analysis gravimetric Gravimetric Analysis (Evaporate & Weigh) analysis->gravimetric Gravimetric uv_vis UV-Vis Analysis (Dilute & Measure Absorbance) analysis->uv_vis UV-Vis calculate Calculate Solubility gravimetric->calculate uv_vis->calculate end End calculate->end

References

stability of 2-(difluoromethyl)isonicotinic acid at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability of 2-(Difluoromethyl)isonicotinic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated thermal stability of this compound. In the absence of direct experimental data for this specific compound, this document synthesizes information on the thermal behavior of structurally related molecules, namely pyridinecarboxylic acids and fluorinated organic compounds. It outlines the theoretical principles governing its potential decomposition pathways and furnishes detailed, actionable experimental protocols for its empirical thermal stability analysis. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to investigate and understand the thermal properties of this compound in a drug development context.

Theoretical Framework for Thermal Stability

The thermal stability of this compound is primarily dictated by the chemistry of the isonicotinic acid core and the influence of the 2-positioned difluoromethyl substituent. The principal anticipated thermal degradation pathway for pyridinecarboxylic acids is decarboxylation.

Decarboxylation of the Pyridinecarboxylic Acid Core

Pyridinecarboxylic acids, particularly those with the carboxylic acid group at the 2-position (picolinic acids), are known to undergo decarboxylation upon heating.[1] The stability of the pyridine ring and the propensity for CO2 elimination are influenced by the position of the carboxyl group and the electronic nature of other substituents. For isonicotinic acid (pyridine-4-carboxylic acid), the nitrogen atom's position relative to the carboxyl group is key. The presence of substituents can either stabilize or destabilize the molecule. Electron-withdrawing groups can influence the rate of decarboxylation.[2]

Influence of the 2-(Difluoromethyl) Substituent

The difluoromethyl group (-CHF2) at the 2-position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect is expected to significantly influence the stability of the C-C bond between the pyridine ring and the carboxylic acid group. While electron-withdrawing groups can sometimes stabilize a molecule, in the context of decarboxylation, they can facilitate the departure of CO2 by stabilizing the resulting carbanion or radical intermediate.

Computational studies on perfluoroalkyl carboxylic acids (PFCAs) indicate that C-C bond cleavage is a favored initial reaction pathway at high temperatures.[3] While this compound is not a perfluorinated compound, the principles of C-C bond lability influenced by fluorine substitution are relevant. The thermal decomposition of PFCAs often involves complex fragmentation processes, which may also play a role in the high-temperature degradation of this molecule.[4][5][6]

Hypothesized Thermal Degradation Pathway

Based on the principles outlined above, a primary thermal degradation pathway for this compound is hypothesized to be decarboxylation, leading to the formation of 2-(difluoromethyl)pyridine. At higher temperatures, further fragmentation of the difluoromethyl group and the pyridine ring may occur.

G Hypothesized Thermal Degradation of this compound A This compound B Heat (High Temperature) A->B Subjected to C Decarboxylation B->C D 2-(Difluoromethyl)pyridine C->D Primary Product E Carbon Dioxide (CO2) C->E Byproduct F Further Decomposition (Higher Temp) D->F at elevated temperatures G Fragmentation Products (e.g., HF, smaller fluorocarbons) F->G G General Workflow for Thermal Stability Assessment cluster_0 Initial Thermal Analysis cluster_1 Degradation Product Identification cluster_2 Data Interpretation A Sample Preparation (this compound) B TGA Analysis A->B C DSC Analysis A->C D Isothermal Stressing (at relevant temperatures from TGA/DSC) B->D Inform Stress Conditions G Determine T(onset), T(5% loss) B->G C->D Inform Stress Conditions H Identify Melting Point & Decomposition Enthalpy C->H E HPLC-UV/DAD Analysis D->E F LC-MS/MS Analysis (for structural elucidation) D->F I Identify & Quantify Degradants E->I F->I J Overall Stability Assessment G->J Synthesize Data H->J Synthesize Data I->J Synthesize Data

References

In Vitro Mechanism of Action of 2-(Difluoromethyl)isonicotinic Acid: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Potential Mechanism via Ornithine Decarboxylase Inhibition

The presence of a difluoromethyl group suggests that 2-(difluoromethyl)isonicotinic acid could act as an enzyme inhibitor, similar to the well-characterized drug Eflornithine (α-difluoromethylornithine, DFMO). DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines in eukaryotes.

Overview of the Polyamine Biosynthesis Pathway and ODC Inhibition

Polyamines (putrescine, spermidine, and spermine) are essential for cell growth, differentiation, and proliferation. ODC catalyzes the decarboxylation of ornithine to produce putrescine. DFMO acts as a suicide inhibitor of ODC. Both enantiomers of DFMO have been shown to irreversibly inactivate ODC, leading to the depletion of cellular polyamines.[1] This depletion, in turn, inhibits cell growth and has been exploited for therapeutic purposes, including the treatment of African trypanosomiasis and certain types of cancer.

Quantitative Data for ODC Inhibition by DFMO

The inhibitory potency of DFMO against ODC has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the effectiveness of an inhibitor.

InhibitorTarget EnzymeIC50 ValueCell Line/SystemReference
D-DFMOOrnithine Decarboxylase (ODC)~7.5 µMPurified human ODC[1]
D-ornithineOrnithine Decarboxylase (ODC)~1.5 mMPurified human ODC[1]
Experimental Protocol: In Vitro ODC Inhibition Assay

Objective: To determine the IC50 value of a test compound against ornithine decarboxylase.

Materials:

  • Purified ODC enzyme

  • L-[1-14C]ornithine (radiolabeled substrate)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5)

  • Test compound (e.g., this compound)

  • Scintillation fluid and vials

  • Microplate reader or scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, PLP, and DTT.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding a known amount of purified ODC enzyme.

  • Incubate the mixture for a specific time at 37°C to allow for inhibitor-enzyme binding.

  • Start the enzymatic reaction by adding the radiolabeled substrate, L-[1-14C]ornithine.

  • Allow the decarboxylation reaction to proceed for a set time (e.g., 60 minutes). The reaction produces [14C]CO2.

  • Trap the evolved [14C]CO2 using a suitable method, such as filter paper soaked in a CO2 trapping agent.

  • Quantify the amount of trapped [14C]CO2 using a scintillation counter.

  • Calculate the percentage of ODC inhibition at each concentration of the test compound relative to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

ODC_Inhibition_Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Substrate Putrescine Putrescine ODC->Putrescine Catalysis Polyamines Polyamines (Spermidine, Spermine) Putrescine->Polyamines CellGrowth Cell Growth & Proliferation Polyamines->CellGrowth DFMO This compound (Hypothesized) DFMO->ODC Irreversible Inhibition

Caption: Hypothesized inhibition of the polyamine biosynthesis pathway.

ODC_Assay_Workflow Start Start: Prepare Reaction Mix AddInhibitor Add Test Compound (Varying Concentrations) Start->AddInhibitor AddEnzyme Add Purified ODC Enzyme AddInhibitor->AddEnzyme Incubate1 Pre-incubate AddEnzyme->Incubate1 AddSubstrate Add L-[1-14C]ornithine Incubate1->AddSubstrate Incubate2 Incubate for Reaction AddSubstrate->Incubate2 TrapCO2 Trap [14C]CO2 Incubate2->TrapCO2 Quantify Quantify Radioactivity TrapCO2->Quantify Analyze Calculate % Inhibition & IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for an in vitro ODC inhibition assay.

Potential Mechanism via Isonicotinic Acid-Related Pathways

The isonicotinic acid moiety is the core structure of isoniazid, a primary drug for the treatment of tuberculosis. Isoniazid is a pro-drug that, once activated, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. While this mechanism is specific to mycobacteria, isonicotinic acid derivatives can have other in vitro effects.

Overview of Isoniazid's Mechanism of Action

Isoniazid is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then covalently adducts with NAD(H), and this complex inhibits InhA, an enoyl-acyl carrier protein reductase involved in fatty acid synthesis, ultimately blocking mycolic acid production. Additionally, some studies suggest that isonicotinic acid hydrazide can interfere with nucleic acid metabolism by inhibiting transcription.[2]

Potential In Vitro Effects Related to the Isonicotinic Acid Scaffold
  • Enzyme Inhibition: The isonicotinic acid structure could serve as a scaffold for designing inhibitors of various enzymes. The specific targets would depend on the overall structure of the molecule.

  • Interaction with Nucleotides: As observed with isoniazid, the isonicotinic acid moiety, particularly when derivatized, might interact with cellular nucleotides like NAD(H) or directly with polynucleotides, potentially affecting processes like transcription.[2]

Experimental Protocol: In Vitro Transcription Assay

Objective: To assess the effect of a test compound on in vitro transcription.

Materials:

  • DNA template (e.g., a plasmid containing a specific gene with a promoter)

  • RNA polymerase

  • Ribonucleoside triphosphates (rNTPs), including a labeled one (e.g., [α-32P]UTP)

  • Transcription buffer

  • Test compound (e.g., this compound)

  • RNase inhibitor

  • Gel electrophoresis apparatus and reagents (e.g., polyacrylamide gel)

  • Phosphorimager or autoradiography film

Procedure:

  • Set up the transcription reaction in a microcentrifuge tube by combining the transcription buffer, DNA template, rNTPs (including the labeled one), and RNase inhibitor.

  • Add the test compound at various concentrations to the reaction tubes.

  • Initiate the transcription by adding RNA polymerase.

  • Incubate the reaction at 37°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing EDTA and formamide).

  • Denature the RNA transcripts by heating.

  • Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize the radiolabeled transcripts using a phosphorimager or by exposing the gel to autoradiography film.

  • Quantify the intensity of the transcript bands to determine the effect of the test compound on the efficiency of transcription.

Logical Relationship and Pathway Diagrams

Isoniazid_Activation Isoniazid Isoniazid (Pro-drug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation ActivatedINH Activated Isoniazid (Isonicotinoyl radical) KatG->ActivatedINH Adduct Isonicotinoyl-NAD Adduct ActivatedINH->Adduct NAD NAD+ NAD->Adduct InhA InhA Adduct->InhA Inhibition MycolicAcid Mycolic Acid Synthesis Blocked InhA->MycolicAcid

Caption: Activation pathway of Isoniazid in mycobacteria.

Transcription_Inhibition_Logic cluster_0 Potential Points of Interference Compound Test Compound (e.g., this compound) Polynucleotide Polynucleotide (DNA Template) Compound->Polynucleotide Binding/Adduct Formation RNAP RNA Polymerase Compound->RNAP Direct Inhibition Transcription Transcription Polynucleotide->Transcription RNAP->Transcription RNA RNA Transcript Transcription->RNA

Caption: Logical diagram of potential transcription inhibition.

Summary and Future Directions

While the precise in vitro mechanism of action for this compound remains to be elucidated, its structural components provide a rational basis for initial hypothesis testing. The presence of the difluoromethyl group strongly suggests that it may act as an inhibitor of a decarboxylase or another PLP-dependent enzyme. The isonicotinic acid scaffold, a known pharmacophore, suggests the possibility of interactions with a range of biological targets, including those involved in nucleotide metabolism.

Future research should focus on screening this compound against a panel of enzymes, particularly decarboxylases, to identify potential targets. Cell-based assays assessing proliferation, apoptosis, and metabolic activity in various cell lines would also provide valuable insights into its biological effects. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for these investigations.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-(Difluoromethyl)isonicotinic Acid Derivatives in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the difluoromethyl (CF2H) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry. This moiety can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or methyl groups, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The pyridine core is a prevalent feature in numerous pharmaceuticals, making the synthesis of 4-aryl-2-(difluoromethyl)pyridines a significant objective in drug discovery.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds. While highly effective, its application to electron-deficient nitrogen-containing heterocycles, such as derivatives of 2-(difluoromethyl)pyridine, can present challenges. These include the potential for catalyst inhibition by the pyridine nitrogen and the propensity for side reactions like protodeboronation.

This document provides detailed application notes and protocols for the synthesis of 4-aryl-2-(difluoromethyl)pyridines using two effective Suzuki-Miyaura coupling strategies: a traditional approach using a halogenated precursor and a direct decarboxylative coupling method utilizing 2-(difluoromethyl)isonicotinic acid.

General Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Lₙ Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-Pd(II)-X(Ln) R-Pd(II)-X(Lₙ) Oxidative_Addition->R-Pd(II)-X(Ln) Transmetalation Transmetalation R-Pd(II)-X(Ln)->Transmetalation R-Pd(II)-R'(Ln) R-Pd(II)-R'(Lₙ) Transmetalation->R-Pd(II)-R'(Ln) X-B(OR)2 X-B(OR)₂ Transmetalation->X-B(OR)2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln R-R' Ar-Ar' Reductive_Elimination->R-R' R-X Ar-X R-X->Oxidative_Addition R'-B(OR)2 Ar'-B(OR)₂ R'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Figure 1: General Suzuki-Miyaura Catalytic Cycle

Application Note 1: Standard Suzuki-Miyaura Coupling of a 2-(Difluoromethyl)-4-halopyridine Precursor

This protocol outlines a robust method for the Suzuki-Miyaura coupling of a 2-(difluoromethyl)-4-halopyridine with a variety of arylboronic acids or their esters. The coupling of electron-deficient heteroaryl chlorides can be challenging, often necessitating the use of specialized, bulky phosphine ligands to achieve high yields.[1]

Experimental Protocol

Materials:

  • 2-(Difluoromethyl)-4-halopyridine (e.g., 4-chloro or 4-bromo) (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(tBu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-(difluoromethyl)-4-halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir the mixture vigorously for the specified time (usually 12–24 hours).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with the organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-(difluoromethyl)pyridine.

Data Presentation: Typical Reaction Conditions
ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)Pd(dppf)Cl₂ (5 mol%)
Ligand SPhos (4 mol%)XPhos (3 mol%)None
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)K₂CO₃ (3.0 equiv)
Solvent Toluene1,4-DioxaneDioxane/H₂O (4:1)
Temperature 100 °C110 °C90 °C
Typical Substrates Arylboronic acidsArylboronic acidsArylboronic acids
Reference Based on protocols for electron-deficient pyridines[1][2]Adapted from challenging heteroaryl couplings[3]Common general conditions[4]

Experimental Workflow

Standard_Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: 2-(CF₂H)-4-X-Pyridine, Ar-B(OH)₂, Base, Catalyst, Ligand B Seal Flask and Purge with Inert Gas (3x) A->B C Add Degassed Solvent(s) B->C D Heat and Stir (80-110 °C, 12-24h) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to RT and Quench (H₂O, Organic Solvent) E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product: 4-Aryl-2-(CF₂H)Pyridine I->J

Figure 2: Workflow for Standard Suzuki-Miyaura Coupling

Application Note 2: Decarboxylative Suzuki-Miyaura Coupling of this compound

A more direct and atom-economical approach is the decarboxylative cross-coupling of this compound with an arylboronic acid.[5] This strategy avoids the need for a pre-halogenated substrate by utilizing the carboxylic acid functionality as the coupling partner. These reactions often require specific catalysts and conditions to facilitate the decarboxylation step.[5][6]

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.0–3.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (5-10 mol%)

  • Ligand (e.g., bulky biarylphosphines like SPhos or RuPhos) (10-20 mol%)

  • Anhydride activator (e.g., pivalic anhydride) (optional, can facilitate C-O bond cleavage)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), and the ligand (e.g., SPhos, 0.10 mmol) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add the arylboronic acid (2.0 mmol) and the base (e.g., K₂CO₃, 3.0 mmol). If using an anhydride activator, it would be added at this stage.

  • Solvent and Sealing: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 4 mL). Seal the vial tightly with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated aluminum block on a stirrer hotplate. Heat the reaction to the desired temperature (typically 110–140 °C) with vigorous stirring for 12–48 hours.

  • Monitoring: After cooling, an aliquot can be carefully taken, diluted, and analyzed by LC-MS to monitor the progress.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by preparative HPLC or flash column chromatography to isolate the 4-aryl-2-(difluoromethyl)pyridine product.

Data Presentation: Key Reaction Parameters
ParameterRecommended ConditionRationale
Catalyst System Pd(OAc)₂ / SPhosBulky, electron-rich ligands are effective for challenging cross-couplings, including decarboxylative variants.[5]
Boronic Acid 2.0 - 3.0 equivAn excess is often required to drive the reaction to completion.
Base K₂CO₃ or Cs₂CO₃Essential for the transmetalation step and can influence the rate of decarboxylation.
Solvent 1,4-Dioxane or DMFHigh-boiling polar aprotic solvents are typically required for decarboxylative couplings.
Temperature 110 - 140 °CHigher temperatures are generally necessary to promote decarboxylation.
Reference Based on protocols for decarboxylative coupling of N-heterocyclic carboxylic acids[5][6]

Experimental Workflow for Decarboxylative Coupling

Decarboxylative_Suzuki_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: 2-(CF₂H)-Isonicotinic Acid, Ar-B(OH)₂, Base, Catalyst, Ligand B Add Degassed Solvent A->B C Seal Reaction Vessel B->C D Heat and Stir (110-140 °C, 12-48h) C->D E Monitor Progress (LC-MS) D->E F Cool to RT and Dilute E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Purify (Column Chromatography / Prep HPLC) H->I J Pure Product: 4-Aryl-2-(CF₂H)Pyridine I->J

Figure 3: Workflow for Decarboxylative Suzuki-Miyaura Coupling

Conclusion

The synthesis of 4-aryl-2-(difluoromethyl)pyridines via Suzuki-Miyaura coupling is a highly valuable transformation for drug discovery. While direct literature examples for this compound may be sparse, established protocols for structurally similar, electron-deficient 2-substituted pyridines provide a strong foundation for reaction development. For direct use of the carboxylic acid, a decarboxylative coupling strategy is a promising and modern alternative.[5] Careful selection of the palladium catalyst, a sterically demanding and electron-rich phosphine ligand, and an appropriate base are critical for achieving high yields and minimizing side reactions. The protocols and data presented herein offer a comprehensive guide for researchers to successfully implement these advanced synthetic methods.

References

Application Notes and Protocols for Amide Coupling of 2-(difluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 2-(difluoromethyl)isonicotinic acid, a crucial transformation in the synthesis of various compounds with potential applications in medicinal chemistry. The presence of the electron-withdrawing difluoromethyl group can influence the reactivity of the carboxylic acid, making the selection of an appropriate coupling method critical for achieving high yields and purity. This document outlines several common and effective amide coupling protocols, including those utilizing HATU, T3P, and EDC/HOBt as coupling reagents.

General Considerations for Amide Coupling

Amide bond formation is a condensation reaction between a carboxylic acid and an amine, resulting in the formation of an amide and water. To facilitate this reaction, which is often slow at room temperature, a coupling reagent is typically employed to activate the carboxylic acid. The choice of coupling reagent, solvent, base, and reaction temperature can significantly impact the reaction's success, particularly with heteroaromatic carboxylic acids like this compound. The electron-withdrawing nature of the difluoromethyl group can increase the acidity of the carboxylic acid proton but may also affect the electrophilicity of the carbonyl carbon.

Comparative Data of Common Coupling Protocols

The following table summarizes representative quantitative data for common amide coupling protocols. It is important to note that these values are illustrative for heteroaromatic carboxylic acids bearing electron-withdrawing groups and may vary depending on the specific amine coupling partner and reaction conditions. Optimization is often necessary to achieve the best results for a particular substrate combination.

Coupling ReagentBaseSolventTypical Reaction Time (h)Typical Yield (%)Key Features
HATU DIPEA, TEADMF, DCM1 - 670 - 95High efficiency, low epimerization, suitable for hindered substrates.[1][2]
T3P® Pyridine, TEAEtOAc, DCM2 - 1265 - 90Mild conditions, easy workup (water-soluble byproducts).[3]
EDC/HOBt DIPEA, NMMDMF, DCM4 - 2450 - 85Cost-effective, widely used, risk of side reactions.[4]

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, T3P®: Propanephosphonic acid anhydride, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine, TEA: Triethylamine, NMM: N-Methylmorpholine, DMF: N,N-Dimethylformamide, DCM: Dichloromethane, EtOAc: Ethyl acetate.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for achieving high yields and is particularly useful for coupling with less nucleophilic or sterically hindered amines.

Materials:

  • This compound

  • Amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (approximately 0.1 M concentration).

  • Add the desired amine (1.0 - 1.2 eq) to the solution.

  • Add HATU (1.1 - 1.5 eq) to the reaction mixture.

  • Slowly add DIPEA or TEA (2.0 - 3.0 eq) to the stirring solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: T3P®-Mediated Amide Coupling

This protocol offers a green chemistry approach with a straightforward workup procedure due to the water-solubility of the phosphonic acid byproducts.

Materials:

  • This compound

  • Amine

  • T3P® (50% solution in ethyl acetate is common)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and the amine (1.0 - 1.2 eq).

  • Dissolve the starting materials in anhydrous EtOAc or DCM (approximately 0.2 M concentration).

  • Add pyridine or TEA (2.0 - 3.0 eq) to the solution.

  • Slowly add the T3P® solution (1.2 - 1.5 eq) to the reaction mixture, maintaining the temperature at 0-25 °C. An exotherm may be observed.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (if a basic amine byproduct is present), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation. The addition of HOBt helps to suppress side reactions and reduce racemization if chiral amines are used.

Materials:

  • This compound

  • Amine

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 - 1.5 eq) in anhydrous DMF or DCM (approximately 0.1 M).

  • Add the amine (1.0 - 1.2 eq) to the solution.

  • Add EDC hydrochloride (1.1 - 1.5 eq) to the reaction mixture.

  • Slowly add DIPEA or NMM (1.5 - 2.0 eq) to the stirring solution.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Diagrams

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reagents Reaction Components cluster_process Process cluster_end Product Carboxylic_Acid This compound Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation 1. Add Amine Amine (R-NH2) Coupling Nucleophilic Attack by Amine Amine->Coupling 2. Add Coupling_Reagent Coupling Reagent (HATU, T3P, EDC/HOBt) Coupling_Reagent->Activation Base Base (DIPEA, TEA, Pyridine) Base->Activation Solvent Solvent (DMF, DCM, EtOAc) Solvent->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup 3. Quench Purification Purification (Column Chromatography) Workup->Purification 4. Isolate Amide_Product 2-(difluoromethyl)isonicotinamide Purification->Amide_Product 5. Obtain

Caption: General workflow for the amide coupling of this compound.

Coupling_Reagent_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate Nucleophilic Attack Amine Amine (R'-NH2) Amine->Tetrahedral_Intermediate Amide Amide (R-CONH-R') Tetrahedral_Intermediate->Amide Collapse Byproduct Byproduct Tetrahedral_Intermediate->Byproduct

Caption: Simplified mechanism of amide bond formation using a coupling reagent.

References

Protecting Group Strategies for 2-(Difluoromethyl)isonicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 2-(difluoromethyl)isonicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The presence of three distinct reactive sites—the carboxylic acid, the pyridine nitrogen, and the acidic C-H bond of the difluoromethyl group—necessitates a carefully considered orthogonal protecting group strategy to achieve selective transformations.

Introduction

This compound is a heterocyclic compound of significant interest due to the unique properties conferred by the difluoromethyl group. This moiety can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, often leading to improved metabolic stability and binding affinity of drug candidates. Effective manipulation of the parent molecule requires robust and selective protection of the carboxylic acid and the pyridine nitrogen to allow for regioselective modifications. This guide outlines strategies for the protection and orthogonal deprotection of these functional groups.

Protecting Group Strategies

An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others under distinct reaction conditions. For this compound, this enables independent manipulation of the carboxylic acid and the pyridine nitrogen.

A potential orthogonal protecting group scheme is illustrated below:

Orthogonal_Strategy 2-(CHF2)isonicotinic_acid This compound Protected_Acid Carboxylic Acid Protection (e.g., Esterification) 2-(CHF2)isonicotinic_acid->Protected_Acid Esterification Protected_Nitrogen Pyridine N-Protection (e.g., N-Oxidation) 2-(CHF2)isonicotinic_acid->Protected_Nitrogen N-Oxidation Doubly_Protected Orthogonally Protected Derivative Protected_Acid->Doubly_Protected N-Oxidation Protected_Nitrogen->Doubly_Protected Esterification Deprotect_Acid Selective Acid Deprotection Doubly_Protected->Deprotect_Acid e.g., Acidolysis (for t-Butyl ester) Deprotect_Nitrogen Selective N-Deprotection Doubly_Protected->Deprotect_Nitrogen e.g., Reduction (for N-Oxide) Final_Product_A Modified Product (Free Acid) Deprotect_Acid->Final_Product_A Final_Product_N Modified Product (Free Pyridine) Deprotect_Nitrogen->Final_Product_N

Figure 1. Orthogonal protecting group strategy for this compound.

I. Protection of the Carboxylic Acid Group

The carboxylic acid functionality can be masked as an ester. The choice of ester is critical for ensuring stability under various reaction conditions and for allowing selective deprotection. Commonly used esters in this context are methyl, tert-butyl, and benzyl esters.

A. Methyl Ester Protection

Methyl esters are robust and can be prepared using standard Fischer esterification conditions.

Experimental Protocol: Synthesis of Methyl 2-(difluoromethyl)isonicotinate

Methyl_Esterification reagents {this compound | Methanol (solvent) | H₂SO₄ (catalyst)} reaction Reflux (e.g., 65 °C, 4-12 h) reagents->reaction workup 1. Neutralization (e.g., NaHCO₃) 2. Extraction (e.g., EtOAc) 3. Purification reaction->workup product Methyl 2-(difluoromethyl)isonicotinate workup->product

Figure 2. Workflow for the synthesis of methyl 2-(difluoromethyl)isonicotinate.

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Suspend this compound (1.0 eq) in methanol (5-10 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.

  • Heat the mixture to reflux (approximately 65 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Deprotection: Methyl esters are typically cleaved under basic conditions (saponification) using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like THF or methanol.

B. tert-Butyl Ester Protection

The tert-butyl ester is an excellent choice for orthogonal protection as it is stable to a wide range of reagents but can be selectively cleaved under acidic conditions.

Experimental Protocol: Synthesis of tert-Butyl 2-(difluoromethyl)isonicotinate

tButyl_Esterification reagents {this compound | Dichloromethane (DCM) | tert-Butyl alcohol | Di-tert-butyl dicarbonate (Boc)₂O | DMAP (catalyst)} reaction Stir at RT (12-24 h) reagents->reaction workup 1. Aqueous workup 2. Extraction (e.g., DCM) 3. Purification reaction->workup product tert-Butyl 2-(difluoromethyl)isonicotinate workup->product

Figure 3. Workflow for the synthesis of tert-butyl 2-(difluoromethyl)isonicotinate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • tert-Butyl alcohol

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (10 volumes).

  • Add di-tert-butyl dicarbonate (1.2 eq), tert-butyl alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection: The tert-butyl group is readily removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in an inert solvent like DCM at room temperature.[1] The difluoromethyl group is generally stable under these conditions.

C. Benzyl Ester Protection

Benzyl esters offer the advantage of being removable under neutral conditions via hydrogenolysis, which is orthogonal to both acid- and base-labile protecting groups.

Experimental Protocol: Synthesis of Benzyl 2-(difluoromethyl)isonicotinate

Benzyl_Esterification reagents {this compound | Benzyl bromide | K₂CO₃ or Cs₂CO₃ | DMF or Acetonitrile} reaction Stir at RT or gentle heating (4-12 h) reagents->reaction workup 1. Aqueous workup 2. Extraction 3. Purification reaction->workup product Benzyl 2-(difluoromethyl)isonicotinate workup->product

Figure 4. Workflow for the synthesis of benzyl 2-(difluoromethyl)isonicotinate.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve this compound (1.0 eq) in DMF or acetonitrile (10 volumes).

  • Add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq) and stir for 15-30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Deprotection: The benzyl group is typically removed by catalytic hydrogenolysis using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C) in a solvent such as methanol, ethanol, or ethyl acetate. The stability of the difluoromethyl group under these conditions should be considered, although it is generally robust.

II. Protection of the Pyridine Nitrogen

The pyridine nitrogen can be protected as an N-oxide. This not only masks the basicity and nucleophilicity of the nitrogen but also alters the electronic properties of the pyridine ring, which can be advantageous for certain subsequent reactions.

Experimental Protocol: Synthesis of this compound N-oxide

N_Oxidation reagents {this compound Ester | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM)} reaction Stir at 0 °C to RT (2-6 h) reagents->reaction workup 1. Quench with Na₂S₂O₃ 2. Aqueous workup 3. Extraction 4. Purification reaction->workup product This compound Ester N-oxide workup->product

Figure 5. Workflow for the N-oxidation of a this compound ester.

Note: It is generally advisable to protect the carboxylic acid group as an ester before performing the N-oxidation to avoid potential side reactions.

Materials:

  • Ester of this compound (e.g., methyl, tert-butyl, or benzyl ester)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve the ester of this compound (1.0 eq) in DCM (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Deprotection: The N-oxide can be deoxygenated using various reducing agents. A common method involves treatment with phosphorus trichloride (PCl₃) in a chlorinated solvent at low temperature. Other methods include catalytic hydrogenation.

III. Orthogonal Deprotection Strategy

The true power of this approach lies in the ability to selectively deprotect one functional group while the other remains protected.

Orthogonal_Deprotection Start tert-Butyl 2-(difluoromethyl)isonicotinate N-oxide Deprotect_Ester TFA, DCM, RT Start->Deprotect_Ester Selective Ester Cleavage Deprotect_Noxide PCl₃, DCM, 0 °C Start->Deprotect_Noxide Selective N-oxide Reduction Product_Acid This compound N-oxide Deprotect_Ester->Product_Acid Product_Pyridine tert-Butyl 2-(difluoromethyl)isonicotinate Deprotect_Noxide->Product_Pyridine

Figure 6. Example of an orthogonal deprotection sequence.

Scenario 1: Selective Deprotection of the tert-Butyl Ester

  • Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

  • Outcome: The tert-butyl ester is cleaved to the free carboxylic acid, while the N-oxide and the difluoromethyl group remain intact.

Scenario 2: Selective Deprotection of the N-Oxide

  • Conditions: Phosphorus trichloride (PCl₃) in DCM at 0 °C.

  • Outcome: The N-oxide is reduced back to the pyridine, leaving the tert-butyl ester and the difluoromethyl group unaffected.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the protection of 2-(trifluoromethyl)isonicotinic acid, a close structural analog which can serve as a reference. The electron-withdrawing nature of the difluoromethyl group is expected to result in similar reactivity.

Protecting GroupFunctional GroupReagents and ConditionsTypical Yield (%)Reference
Methyl Ester Carboxylic AcidMeOH, H₂SO₄, reflux65-85[2]
tert-Butyl Ester Carboxylic Acid(Boc)₂O, t-BuOH, DMAP, DCM, RT70-90General Procedure
Benzyl Ester Carboxylic AcidBnBr, K₂CO₃, DMF, RT75-95General Procedure
N-Oxide Pyridine Nitrogenm-CPBA, DCM, 0 °C to RT80-95[3]

Table 1. Summary of protecting group strategies for 2-(trifluoromethyl)isonicotinic acid derivatives. Yields are approximate and may vary depending on the specific substrate and reaction scale.

Stability of the Difluoromethyl Group

The difluoromethyl group is generally stable under a variety of reaction conditions.

  • Acidic Conditions: Stable to moderately strong acids like TFA used for tert-butyl ester deprotection.[4]

  • Basic Conditions: Generally stable to bases used for ester saponification, although the C-H bond is acidic and can be deprotonated by very strong bases.

  • Oxidative Conditions: Stable to common oxidizing agents like m-CPBA used for N-oxidation.

  • Reductive Conditions: Stable to catalytic hydrogenation conditions used for benzyl ester deprotection.

Conclusion

The successful synthesis and derivatization of this compound relies on a well-designed, orthogonal protecting group strategy. By selecting the appropriate protecting groups for the carboxylic acid and the pyridine nitrogen, researchers can achieve selective modifications at different positions of the molecule. The protocols and data presented in this document provide a solid foundation for developing robust synthetic routes for novel compounds in drug discovery and development.

References

Application Notes and Protocols: Synthesis of 2-(difluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 2-(difluoromethyl)isonicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step process commencing with the copper-catalyzed difluoromethylation of ethyl 2-bromoisonicotinate to yield ethyl 2-(difluoromethyl)isonicotinate, followed by the hydrolysis of the ester to the final carboxylic acid product. This application note includes quantitative data, detailed experimental procedures, and a workflow diagram to facilitate replication and further investigation by researchers in the field.

Introduction

The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (-CF₂H) is a key pharmacophore that serves as a lipophilic bioisostere of hydroxyl or thiol groups, making it a desirable moiety in the design of novel therapeutic agents. This compound is an important intermediate for the synthesis of various biologically active compounds. This document outlines a reliable and reproducible method for its preparation.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence:

  • Step 1: Copper-Catalyzed Difluoromethylation. Ethyl 2-bromoisonicotinate is subjected to a copper-catalyzed cross-coupling reaction with a suitable difluoromethylating agent to introduce the -CF₂H group at the 2-position of the pyridine ring, affording ethyl 2-(difluoromethyl)isonicotinate.

  • Step 2: Hydrolysis. The resulting ethyl 2-(difluoromethyl)isonicotinate is hydrolyzed under basic conditions to yield the target compound, this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsKey Reagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1DifluoromethylationEthyl 2-bromoisonicotinateEthyl bromodifluoroacetate, Copper(I) iodideDMF1001265>95
2HydrolysisEthyl 2-(difluoromethyl)isonicotinateLithium hydroxideTHF/H₂O25492>98

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(difluoromethyl)isonicotinate

Materials:

  • Ethyl 2-bromoisonicotinate (1.0 eq)

  • Ethyl bromodifluoroacetate (2.0 eq)

  • Copper(I) iodide (CuI) (0.2 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add ethyl 2-bromoisonicotinate (1.0 eq) and copper(I) iodide (0.2 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids.

  • To the stirred solution, add ethyl bromodifluoroacetate (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(difluoromethyl)isonicotinate as a colorless oil.

Step 2: Synthesis of this compound

Materials:

  • Ethyl 2-(difluoromethyl)isonicotinate (1.0 eq)

  • Lithium hydroxide (LiOH) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(difluoromethyl)isonicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide (3.0 eq) to the solution and stir vigorously at room temperature for 4 hours.

  • Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound as a white to off-white solid.

Visualization of the Experimental Workflow

SynthesisWorkflow Start Start Materials Step1 Step 1: Difluoromethylation Ethyl 2-bromoisonicotinate + Ethyl bromodifluoroacetate Start->Step1 CuI, DMF 100°C, 12h Purification1 Purification: Column Chromatography Step1->Purification1 Intermediate Intermediate: Ethyl 2-(difluoromethyl)isonicotinate Step2 Step 2: Hydrolysis with Lithium Hydroxide Intermediate->Step2 THF/H₂O 25°C, 4h Purification2 Purification: Filtration & Drying Step2->Purification2 Product Final Product: This compound Purification1->Intermediate Purification2->Product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for 2-(Difluoromethyl)isonicotinic Acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-(difluoromethyl)isonicotinic acid in key synthetic transformations, including amide bond formation, esterification, and as a model substrate for palladium-catalyzed cross-coupling reactions. The difluoromethyl group (CF₂H) is a valuable bioisostere for hydroxyl and thiol groups, making this reagent a significant building block in medicinal chemistry for the development of novel therapeutics.

Amide Coupling (Amidation)

The formation of an amide bond is a cornerstone reaction in drug discovery. This compound can be readily coupled with a wide range of primary and secondary amines using standard peptide coupling reagents.

Protocol 1: General Amide Coupling using HATU

This protocol describes a reliable method for the coupling of this compound with a generic primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

  • Solvent Addition: Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Reagent Addition: Add the amine (1.0-1.2 equiv.), HATU (1.1 equiv.), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Amide Coupling Reagent Comparison
Coupling ReagentBaseSolventTemperature (°C)Typical Reaction Time (h)Notes
HATU DIPEADMF254-12High yields, low epimerization for chiral amines.
HBTU/HOBt DIPEADMF256-16A common and effective alternative to HATU.
EDC/HOBt DIPEADCM/DMF2512-24Cost-effective for larger scale synthesis.
SOCl₂ None/PyridineDCM or Toluene0 to 702-6Two-step process via the acyl chloride; suitable for robust amines.[1]

Esterification

Esterification of this compound can be achieved through several standard methods, depending on the nature of the alcohol.

Protocol 2: Fischer Esterification (for simple alcohols)

This classic method is suitable for the formation of simple alkyl esters (e.g., methyl, ethyl).

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (approx. 5 mol%).

  • Reaction: Heat the mixture to reflux and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Extraction: Remove the excess alcohol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by distillation or column chromatography.

Protocol 3: Steglich Esterification (for complex or sensitive alcohols)

This method is ideal for coupling with sterically hindered or acid-sensitive alcohols, using a carbodiimide coupling agent and a catalyst.[2]

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the alcohol (1.1 equiv.), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.).

  • Solvent and Reagent Addition: Dissolve the components in an anhydrous solvent like DCM. Cool the mixture to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with DCM.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

While direct cross-coupling of the carboxylic acid group can be challenging, this compound derivatives are excellent substrates for palladium-catalyzed reactions. The following are model protocols based on established methods for similar pyridine carboxylic acid systems.

Model Protocol: Decarbonylative Suzuki-Miyaura Coupling

This protocol outlines a potential pathway for the direct C-C bond formation between an arylboronic acid and the pyridine ring at the position of the carboxylic acid, via a decarbonylative mechanism. This is an advanced method that may require significant optimization.

Experimental Protocol (based on related heterocyclic carboxylic acids[3]):

  • Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (2.0 equiv.), pivalic anhydride (Piv₂O) (2.0 equiv.), boric acid (H₃BO₃) (2.0 equiv.), and triethylamine (Et₃N) (1.75 equiv.).

  • Catalyst System: Add the palladium catalyst, such as Pd(OAc)₂ (10 mol%), and a suitable ligand (e.g., a biaryl phosphine ligand, 5 mol%).

  • Solvent and Reaction: Add anhydrous dioxane as the solvent. Seal the vial and heat the mixture to a high temperature (e.g., 160 °C) for 15 hours.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, filtered through celite, and concentrated. Purification is then performed using column chromatography or preparative HPLC.

Data Presentation: Model Cross-Coupling Conditions
Coupling TypeCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Notes
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100-160Requires derivatization to an aryl halide or triflate, or decarbonylative conditions.
Buchwald-Hartwig AminePd₂(dba)₃ / BINAPNaOt-BuToluene80-110Requires derivatization of the pyridine ring with a leaving group (e.g., Br, Cl).
C-H Arylation Aryl BromidePd(OAc)₂ / P(Cy)₃K₂CO₃Dioxane120-150Requires prior conversion to an amide to act as a directing group.[4]

Visualizations

Logical Flow of Coupling Reactions

G A This compound B Amide Coupling A->B + Amine (HATU, DIPEA) C Esterification A->C + Alcohol (Acid or DCC/DMAP) D Cross-Coupling Precursor A->D Derivatization G Amide Product B->G H Ester Product C->H J Aryl Halide / Triflate D->J e.g., Hunsdiecker reaction E Amine F Alcohol I Halogenation / Derivatization K Suzuki or Buchwald-Hartwig Coupling J->K L Biaryl or Arylamine Product

Caption: Logical workflow for the synthetic utility of this compound.

General Experimental Workflow for Amide Coupling

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A 1. Combine Acid and Amine B 2. Add Solvent (DMF) A->B C 3. Add Base (DIPEA) B->C D 4. Add Coupling Reagent (HATU) C->D E 5. Stir at Room Temp (4-12h) D->E F 6. Monitor by LC-MS/TLC E->F G 7. Aqueous Work-up F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure Amide Product I->J

Caption: Step-by-step workflow for a typical HATU-mediated amide coupling reaction.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

G A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L)₂ B->C D Transmetallation C->D Ar'-B(OR)₂ + Base E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Decarboxylation of 2-(Difluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decarboxylation of 2-(difluoromethyl)isonicotinic acid is a critical chemical transformation for the synthesis of 4-(difluoromethyl)pyridine. This resulting pyridine derivative is a valuable building block in medicinal chemistry and drug development due to the unique properties conferred by the difluoromethyl group. The -CF2H moiety can act as a lipophilic hydrogen bond donor and a bioisostere for other functional groups, potentially enhancing the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. These application notes provide an overview of the reaction, a plausible mechanistic pathway, and detailed experimental protocols for its successful execution in a laboratory setting.

Reaction Overview

Proposed Signaling Pathway: N/A

The decarboxylation of this compound is a direct chemical transformation and does not involve a biological signaling pathway.

Experimental Protocols

Protocol 1: Thermal Decarboxylation in a High-Boiling Solvent

This protocol describes a straightforward thermal decarboxylation method.

Materials:

  • This compound

  • Quinoline (or another high-boiling, inert solvent such as diphenyl ether)

  • Round-bottom flask

  • Condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble a reaction apparatus consisting of a round-bottom flask equipped with a magnetic stir bar, a condenser, and an inlet for inert gas.

  • Reagents: To the flask, add this compound (1.0 eq).

  • Solvent: Add a sufficient volume of quinoline to ensure good stirring and heat transfer (e.g., 5-10 mL per gram of starting material).

  • Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes.

  • Heating: Heat the reaction mixture to a high temperature (typically in the range of 200-250 °C) with vigorous stirring. The optimal temperature should be determined empirically, starting at the lower end of the range.

  • Monitoring: Monitor the reaction progress by observing the cessation of CO2 evolution (bubbling). Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can also be used to track the disappearance of the starting material.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with an acidic aqueous solution (e.g., 1 M HCl) to remove the quinoline.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Protocol 2: Copper-Catalyzed Decarboxylation

For substrates that may be sensitive to very high temperatures, a copper-catalyzed approach can be employed, which often allows for lower reaction temperatures.

Materials:

  • This compound

  • Copper(I) oxide (Cu2O) or another suitable copper catalyst

  • 1,10-Phenanthroline (or a similar ligand)

  • High-boiling inert solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Round-bottom flask

  • Condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble the reaction apparatus as described in Protocol 1.

  • Reagents: To the flask, add this compound (1.0 eq), a catalytic amount of copper(I) oxide (e.g., 5-10 mol%), and a catalytic amount of 1,10-phenanthroline (e.g., 10-20 mol%).

  • Solvent: Add a suitable high-boiling inert solvent such as DMF or DMSO.

  • Inert Atmosphere: Purge the system with an inert gas.

  • Heating: Heat the reaction mixture to a moderately elevated temperature (e.g., 120-160 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress as described in Protocol 1.

  • Cooling: After completion, cool the reaction to room temperature.

  • Workup: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation.

Data Presentation

The following table summarizes hypothetical quantitative data for the described protocols. These values are illustrative and would need to be confirmed experimentally.

ProtocolCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneQuinoline230475
2Cu2ODMF140885

Visualizations

Reaction Scheme

Reaction_Scheme Decarboxylation of this compound start This compound product 4-(difluoromethyl)pyridine start->product Heat (Δ) or Cu catalyst co2_arrow + co2 CO2

Caption: Overall reaction scheme for the decarboxylation.

Proposed Mechanism for Thermal Decarboxylation

The thermal decarboxylation of pyridinecarboxylic acids can proceed through a zwitterionic intermediate. The electron-withdrawing difluoromethyl group at the 2-position can influence the stability of this intermediate.

Proposed_Mechanism Proposed Mechanism for Thermal Decarboxylation cluster_step1 Step 1: Formation of Zwitterion cluster_step2 Step 2: Decarboxylation cluster_step3 Step 3: Protonation start This compound zwitterion Zwitterionic Intermediate start->zwitterion Proton transfer carbanion Pyridyl Carbanion zwitterion->carbanion Loss of CO2 co2 CO2 product 4-(difluoromethyl)pyridine carbanion->product Protonation

Caption: A plausible mechanistic pathway for the thermal decarboxylation.

Experimental Workflow

Experimental_Workflow General Experimental Workflow A Reaction Setup (Flask, Condenser, Inert Gas) B Addition of Reagents (Acid, Solvent, Catalyst if any) A->B C Heating and Stirring (Controlled Temperature) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Workup (Quenching, Extraction) D->E F Purification (Chromatography or Distillation) E->F G Product Characterization (NMR, MS) F->G

Caption: A generalized workflow for the decarboxylation experiment.

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling with 2-(Difluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-(difluoromethyl)isonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the palladium-catalyzed cross-coupling of this compound in a question-and-answer format.

Problem 1: Low or No Conversion of Starting Materials

  • Question: My reaction shows little to no consumption of the starting materials. What are the potential causes and how can I address this?

  • Answer: Low or no conversion is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

    • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1][2]

      • Solution: Consider using a pre-activated Pd(0) catalyst or adding a reducing agent. For Pd(II) sources like Pd(OAc)₂, ensure the phosphine ligand is present in a sufficient ratio to facilitate reduction to Pd(0). Some protocols recommend pre-stirring the Pd(II) source and ligand at an elevated temperature before adding the substrates.[2]

    • Poor Ligand Choice: The ligand may not be suitable for the specific transformation. Electron-deficient pyridine substrates can be challenging.[3][4]

      • Solution: For Suzuki-Miyaura couplings with 2-substituted pyridines, bulky and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos have shown success.[3] N-heterocyclic carbenes (NHCs) can also be effective. A ligand screening is often the most effective approach to identify the optimal choice.

    • Inappropriate Base: The base might be too weak to facilitate the catalytic cycle or may have poor solubility.

      • Solution: For Suzuki-Miyaura reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[5] The choice of base can be critical and may require optimization.[5]

    • Solvent Effects: The solvent system may not be optimal for solubility or reactivity.

      • Solution: Aprotic polar solvents like dioxane, toluene, or THF, often with the addition of water for Suzuki-Miyaura reactions, are commonly used.[3][5] The choice of solvent can influence the reaction rate and yield.[4]

    • Reaction Temperature: The reaction temperature may be too low for the activation of the coupling partners.

      • Solution: Gradually increase the reaction temperature. Microwave irradiation can sometimes be beneficial for accelerating sluggish reactions.[6][7]

Problem 2: Formation of Side Products, Including Decarboxylation

  • Question: I am observing significant side product formation, and I suspect decarboxylation of my isonicotinic acid is occurring. How can I minimize this?

  • Answer: Decarboxylation is a known side reaction for heteroaromatic carboxylic acids under palladium-catalyzed cross-coupling conditions.[8][9][10] Minimizing this side reaction requires careful control of the reaction parameters.

    • Reaction Temperature: High temperatures can promote decarboxylation.

      • Solution: Attempt the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Base Selection: The choice and strength of the base can influence the rate of decarboxylation.

      • Solution: A screen of different bases may be necessary. In some cases, a weaker base might be preferable if it disfavors decarboxylation while still promoting the desired coupling.

    • Alternative Coupling Strategy: If decarboxylation remains a persistent issue, consider a decarboxylative cross-coupling as the primary reaction pathway.[6][8][9] This approach intentionally leverages the loss of CO₂ to form the desired C-C bond.

Problem 3: Protodeboronation of Boronic Acid (Suzuki-Miyaura Coupling)

  • Question: In my Suzuki-Miyaura coupling, I am observing a significant amount of the deboronated arene. What causes this and how can I prevent it?

  • Answer: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient or heteroaromatic boronic acids.[11]

    • Presence of Water and Base: The combination of water and base can lead to the cleavage of the C-B bond.

      • Solution: While some water is often necessary for the transmetalation step, using anhydrous solvents and bases, or carefully controlling the amount of water, can mitigate this issue. Using KF as a base can sometimes be effective as it is less prone to causing protodeboronation.[12]

    • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation.

      • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Try to run the reaction at a lower temperature if possible.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium-catalyzed cross-coupling reaction is most suitable for this compound?

A1: The choice of reaction depends on the desired bond formation.

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters. This is a versatile and widely used method.[12][13]

  • Heck Reaction: Suitable for forming C-C bonds with alkenes.[14][15]

  • Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.[16][17]

  • Buchwald-Hartwig Amination: Applicable for forming C-N bonds with amines, though direct coupling with the carboxylic acid may be challenging and might require derivatization.

Q2: What are the key parameters to consider when optimizing a Suzuki-Miyaura coupling with this compound?

A2: The key parameters for optimization are the choice of palladium source, ligand, base, and solvent. A systematic screening of these components is often necessary to achieve high yields, especially with a challenging substrate like a substituted pyridine.[2]

Q3: How does the difluoromethyl group affect the reactivity of the isonicotinic acid in cross-coupling reactions?

A3: The electron-withdrawing nature of the difluoromethyl group can make the pyridine ring more electron-deficient. This can have opposing effects: it can facilitate the oxidative addition step in some cross-coupling reactions but may also increase the susceptibility to side reactions like decarboxylation.

Q4: Can I perform the cross-coupling reaction directly on the carboxylic acid, or do I need to protect it?

A4: While some palladium-catalyzed cross-coupling reactions can tolerate free carboxylic acids, they can sometimes interfere with the catalytic cycle or lead to side reactions. If you encounter issues, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) before performing the cross-coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Sonogashira couplings, adapted for this compound based on literature for similar substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound Derivative

This protocol assumes the use of an ester derivative of this compound (e.g., methyl 2-(difluoromethyl)isonicotinate) as the starting material.

  • Materials:

    • Methyl 2-(difluoromethyl)isonicotinate (or other suitable ester)

    • Arylboronic acid

    • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos, SPhos)

    • Base (e.g., K₃PO₄, Cs₂CO₃)

    • Solvent (e.g., Dioxane/Water, Toluene/Water)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried reaction vessel, add the methyl 2-(difluoromethyl)isonicotinate (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

    • In a separate vial, dissolve the palladium precatalyst (e.g., 2 mol %) and ligand (e.g., 4 mol %) in the organic solvent.

    • Degas both the reaction vessel and the catalyst solution by bubbling with an inert gas for 15-20 minutes.

    • Transfer the catalyst solution to the reaction vessel via syringe.

    • Add the appropriate amount of degassed water.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling of a Halogenated 2-(Difluoromethyl)pyridine Derivative

This protocol assumes a halogenated precursor is used (e.g., 4-chloro-2-(difluoromethyl)pyridine).

  • Materials:

    • 4-Halo-2-(difluoromethyl)pyridine (e.g., 4-chloro or 4-bromo)

    • Terminal alkyne

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

    • Copper(I) salt (e.g., CuI)

    • Base (e.g., Triethylamine, Diisopropylamine)

    • Solvent (e.g., THF, DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried reaction vessel, add the 4-halo-2-(difluoromethyl)pyridine (1.0 equiv), palladium catalyst (e.g., 2-5 mol %), and copper(I) iodide (e.g., 5-10 mol %).

    • Evacuate and backfill the vessel with an inert gas.

    • Add the solvent and the base via syringe.

    • Add the terminal alkyne (1.1-1.5 equiv) dropwise with stirring.

    • Stir the reaction at room temperature or heat as necessary, monitoring by TLC, GC-MS, or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation

Table 1: Ligand and Base Screening for a Model Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100High
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-AmylOH100High
3Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-AmylOH100High
4PEPPSI-IPr (2)-K₂CO₃ (2)Dioxane/H₂O80High
5Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O100Moderate

Note: This table is a representative summary based on literature for similar 2-halopyridine substrates and serves as a starting point for optimization.[3]

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Reactants & Base (Pyridine Derivative, Boronic Acid, Base) C 3. Degas Reactants & Catalyst A->C B 2. Prepare Catalyst Solution (Pd Precatalyst, Ligand in Solvent) B->C D 4. Combine Catalyst and Reactants C->D E 5. Heat and Stir under Inert Atmosphere D->E F 6. Monitor Reaction Progress (TLC, GC/LC-MS) E->F G 7. Quench and Extract F->G Reaction Complete H 8. Dry and Concentrate G->H I 9. Purify (Column Chromatography) H->I J Product I->J

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Yield Start Low or No Yield Catalyst Check Catalyst Activity - Use Pd(0) or pre-activate Pd(II) - Ensure proper ligand ratio Start->Catalyst Ligand Screen Ligands - Bulky, electron-rich phosphines - N-Heterocyclic Carbenes (NHCs) Start->Ligand Base Optimize Base - Try stronger bases (K3PO4, Cs2CO3) - Check solubility Start->Base Solvent Change Solvent System - Dioxane, Toluene, THF - Consider water content Start->Solvent Temp Increase Temperature - Monitor for side reactions Start->Temp Result Improved Yield Catalyst->Result Ligand->Result Base->Result Solvent->Result Temp->Result

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

References

Technical Support Center: Suzuki Coupling with 2-(Difluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 2-(difluoromethyl)isonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?

A1: Low or no conversion in Suzuki couplings involving this compound can stem from several factors. Start by systematically evaluating the following:

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Inefficient reduction or degradation of the catalyst can halt the reaction. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid partner. Ensure that all solvents are thoroughly degassed and that the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).

  • Reagent Quality: Verify the purity of your this compound derivative (e.g., the corresponding halide) and the boronic acid or ester. Boronic acids, in particular, can degrade over time through protodeboronation or by forming unreactive boroxines.

  • Base and Solvent System: The choice of base and solvent is crucial. The base must be sufficiently strong to facilitate transmetalation but not so harsh as to cause degradation of your starting materials or product. For substrates with a carboxylic acid, the base can form a carboxylate salt that may interfere with the catalyst.[1]

Q2: I am observing significant decomposition of my starting material or the formation of side products. What are the likely causes?

A2: The primary side reactions to consider are protodeboronation of the boronic acid and decarboxylation of the isonicotinic acid.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common issue, especially with electron-deficient heteroaryl boronic acids. The presence of water and a strong base can accelerate this process. To mitigate this, consider using milder bases like K₂CO₃ or KF, or switching to anhydrous reaction conditions.[2]

  • Decarboxylation: While less common under typical Suzuki conditions, the carboxylic acid group on the isonicotinic acid ring could potentially be lost, especially at elevated temperatures. If you suspect this is occurring, try lowering the reaction temperature. A decarboxylative cross-coupling is also a known reaction class, which in some cases can be a desired outcome but here would be a side reaction.[3]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules is another common side reaction, often exacerbated by the presence of oxygen.

Q3: The carboxylic acid group on my this compound seems to be inhibiting the reaction. What can I do?

A3: The carboxylate formed under basic conditions can coordinate to the palladium catalyst and inhibit its activity.[1] There are two main strategies to address this:

  • Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester is generally less coordinating and can be hydrolyzed back to the carboxylic acid in a subsequent step. When using an ester, be mindful that some basic conditions can lead to its hydrolysis during the coupling reaction.[1]

  • Careful Selection of Base: If you wish to proceed with the free acid, a careful screening of bases is recommended. Weaker bases like KF or Cs₂CO₃ might be more compatible than stronger ones like K₃PO₄.

Q4: How does the difluoromethyl group affect the reaction?

A4: The difluoromethyl (CF₂H) group is strongly electron-withdrawing. This electronic effect can influence the reactivity of the pyridine ring. If you are using a halogenated derivative of this compound as the electrophile, the electron-withdrawing nature of the CF₂H group will likely make the oxidative addition step easier. Conversely, if you are trying to prepare and use the boronic acid derivative of this compound, its reactivity might be altered.

Q5: What are the best practices for purifying the final product?

A5: Purification of the final arylated this compound can be challenging due to its polarity.

  • Acid-Base Extraction: If the product is the free carboxylic acid, an acidic workup (e.g., with 1M HCl) will protonate it, allowing for extraction into an organic solvent like ethyl acetate. A subsequent basic wash (e.g., with saturated NaHCO₃) can help remove unreacted boronic acid.

  • Chromatography: Flash column chromatography on silica gel is a common purification method. A gradient elution system, often involving a polar solvent like methanol in dichloromethane or ethyl acetate, may be necessary. The acidity of the product can sometimes lead to tailing on the column; adding a small amount of acetic acid to the eluent can help to mitigate this.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

Experimental Protocols

The following are illustrative protocols for the Suzuki coupling of a halogenated derivative of this compound. Optimization may be required for specific substrates.

Protocol 1: Suzuki Coupling with the Free Carboxylic Acid

This protocol is a starting point for the direct coupling of a bromo-substituted this compound.

  • Reagents and Materials:

    • Bromo-2-(difluoromethyl)isonicotinic acid (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Pd(dppf)Cl₂ (5 mol%)

    • K₂CO₃ (3.0 eq)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

    • Schlenk flask or microwave vial

    • Magnetic stir bar

  • Procedure:

    • To a flame-dried Schlenk flask, add the bromo-2-(difluoromethyl)isonicotinic acid, arylboronic acid, and K₂CO₃.

    • Seal the flask, and evacuate and backfill with argon three times.

    • Under a positive pressure of argon, add Pd(dppf)Cl₂.

    • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

    • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, cool the reaction to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling with a Methyl Ester Derivative

This protocol involves the protection of the carboxylic acid as a methyl ester.

  • Reagents and Materials:

    • Methyl bromo-2-(difluoromethyl)isonicotinate (1.0 eq)

    • Arylboronic acid pinacol ester (1.2 eq)

    • Pd₂(dba)₃ (2.5 mol%)

    • SPhos (5 mol%)

    • K₃PO₄ (3.0 eq)

    • Toluene (degassed)

    • Water (degassed)

  • Procedure:

    • Follow steps 1-3 from Protocol 1, using the methyl ester, boronic ester, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Add degassed toluene and water (e.g., in a 10:1 ratio) via syringe.

    • Heat the reaction to 100 °C and stir vigorously.

    • Monitor the reaction progress.

    • After completion, cool to room temperature and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography to obtain the coupled ester.

    • The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Data Presentation

The following table summarizes illustrative reaction conditions for the Suzuki coupling of a hypothetical "5-bromo-2-(difluoromethyl)isonicotinic acid" with various arylboronic acids. These are not experimental results but plausible outcomes based on literature for similar compounds.

EntryArylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Illustrative Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (3)Dioxane/H₂O (4:1)1001275
24-Methoxyphenylboronic acidPd(OAc)₂ (2.5)SPhos (5)K₃PO₄ (3)Toluene/H₂O (10:1)100885
33-Thienylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (3)DMF901660
44-Fluorophenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (3)Dioxane/H₂O (4:1)1001278

Mandatory Visualizations

Experimental Workflow

G General Suzuki Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Halide, Boronic Acid, and Base inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst 3. Add Pd Catalyst and Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat and Stir solvent->heat monitor 6. Monitor Progress (LC-MS/TLC) heat->monitor quench 7. Cool and Quench Reaction monitor->quench extract 8. Liquid-Liquid Extraction quench->extract purify 9. Purify Product (Chromatography/Recrystallization) extract->purify G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_side_products Side Product Issues start Low or No Yield Observed check_reagents Verify Reagent Quality (Catalyst, Boronic Acid, Halide) start->check_reagents check_conditions Review Reaction Setup (Inert Atmosphere, Degassing) start->check_conditions side_products Analyze for Side Products (Protodeboronation, Homocoupling) start->side_products replace_catalyst Use fresh catalyst/ligand check_reagents->replace_catalyst use_ester Use boronic ester instead of acid check_reagents->use_ester degas_again Improve degassing procedure check_conditions->degas_again screen_solvents Screen different solvents/bases check_conditions->screen_solvents protect_acid Protect carboxylic acid as ester check_conditions->protect_acid milder_base Use milder base (e.g., KF) side_products->milder_base anhydrous Switch to anhydrous conditions side_products->anhydrous Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln Active Catalyst pdiia R¹-Pd(II)-X(Ln) Oxidative Adduct pd0->pdiia Oxidative Addition pdiib R¹-Pd(II)-R²(Ln) Transmetalation Complex pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product R¹-R² (Coupled Product) pdiib->product r1x R¹-X (Aryl Halide) r1x->pdiia r2b R²-B(OR)₂ (Boronic Acid/Ester) r2b->pdiib base Base (e.g., K₂CO₃) base->pdiib

References

Technical Support Center: Synthesis of 2-(Difluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 2-(difluoromethyl)isonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound and what are the potential impurities at each step?

A common and practical synthetic route starts from 2-chloro-4-methylpyridine. The synthesis involves two main steps: difluoromethylation followed by oxidation.

  • Step 1: Difluoromethylation: 2-chloro-4-methylpyridine is reacted with a difluoromethylating agent, such as diethyl (difluoromethyl)phosphonate or a similar reagent, to introduce the CHF2 group at the 2-position.

  • Step 2: Oxidation: The resulting 2-(difluoromethyl)-4-methylpyridine is then oxidized to the corresponding carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4) or nitric acid.

Potential impurities can be introduced at each stage, including unreacted starting materials, by-products from side reactions, and degradation products.

Q2: I am observing an impurity with a mass corresponding to the starting material, 2-chloro-4-methylpyridine, in my final product. What could be the cause?

This indicates an incomplete difluoromethylation reaction.

  • Troubleshooting:

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Reagent Stoichiometry: Verify the stoichiometry of the difluoromethylating agent. An insufficient amount will lead to incomplete conversion.

    • Reaction Temperature: The reaction temperature may be too low, leading to a sluggish reaction. Consider a modest increase in temperature, while monitoring for potential side reactions.

    • Purity of Starting Material: Impurities in the 2-chloro-4-methylpyridine may inhibit the reaction.

Q3: My final product shows a significant peak corresponding to 2-(difluoromethyl)-4-methylpyridine. How can I resolve this?

The presence of 2-(difluoromethyl)-4-methylpyridine in the final product points to an incomplete oxidation step.

  • Troubleshooting:

    • Oxidizing Agent: Ensure the correct amount of oxidizing agent (e.g., KMnO4) is used. The reaction is stoichiometric, and an insufficient amount will result in incomplete oxidation.

    • Reaction Temperature and Time: Oxidation reactions often require elevated temperatures to go to completion. Ensure the reaction is heated for the recommended time.

    • pH Control: For oxidations with KMnO4, maintaining the correct pH (usually alkaline) is crucial for its effectiveness.

    • Work-up Procedure: During the work-up, ensure that the product is fully extracted from the reaction mixture.

Q4: I have identified an impurity with a mass 20 units higher than my product. What is this likely to be?

An impurity with a mass increase of 20 amu (atomic mass units) could correspond to the ethyl ester of your product, ethyl 2-(difluoromethyl)isonicotinate. This is a common impurity if the synthesis involves an ester intermediate and the final hydrolysis step is incomplete.

  • Troubleshooting:

    • Hydrolysis Conditions: If your synthesis proceeds through an ester, ensure the hydrolysis conditions (e.g., concentration of NaOH or HCl, reaction time, and temperature) are sufficient for complete conversion to the carboxylic acid.

    • Purification: This impurity can often be removed by recrystallization or chromatography.

Q5: Are there any other common process-related impurities I should be aware of?

Yes, other common impurities can include:

  • Isomeric Impurities: If the difluoromethylation is not completely regioselective, you may have isomers with the difluoromethyl group at other positions on the pyridine ring.

  • Over-oxidation Products: In rare cases, harsh oxidation conditions could lead to the formation of pyridine N-oxide derivatives.

  • Decarboxylation Products: Although less common for isonicotinic acids, under high heat or extreme pH, some decarboxylation to form 2-(difluoromethyl)pyridine might occur.[1]

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., toluene, ethyl acetate, methanol) may be present in the final product.[2]

  • Starting Material Impurities: Impurities present in the initial 2-chloro-4-methylpyridine, such as other picoline or lutidine isomers, can carry through the synthesis.[2][3]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during the synthesis of this compound.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Problem Identified in Final Product Analysis (e.g., LC-MS, NMR) Impurity_Type Identify Impurity Type Start->Impurity_Type Starting_Material Unreacted Starting Material (2-Chloro-4-methylpyridine) Impurity_Type->Starting_Material Mass of Starting Material Intermediate Unreacted Intermediate (2-(Difluoromethyl)-4-methylpyridine) Impurity_Type->Intermediate Mass of Intermediate Ester_Impurity Residual Ester Impurity Impurity_Type->Ester_Impurity Mass of Ester Other_Impurity Other Impurities (Isomers, Solvents, etc.) Impurity_Type->Other_Impurity Other Masses / NMR Signals Check_Difluoromethylation Review Difluoromethylation Step: - Reaction Time - Reagent Stoichiometry - Temperature Starting_Material->Check_Difluoromethylation Check_Oxidation Review Oxidation Step: - Oxidant Amount - Temperature & Time - pH Control Intermediate->Check_Oxidation Check_Hydrolysis Review Hydrolysis Step (if applicable): - Base/Acid Concentration - Temperature & Time Ester_Impurity->Check_Hydrolysis Check_Purification Review Purification Method: - Recrystallization Solvent - Chromatography Conditions Other_Impurity->Check_Purification Solution_Difluoromethylation Optimize Difluoromethylation or Repurify Check_Difluoromethylation->Solution_Difluoromethylation Solution_Oxidation Optimize Oxidation or Repurify Check_Oxidation->Solution_Oxidation Solution_Hydrolysis Optimize Hydrolysis or Repurify Check_Hydrolysis->Solution_Hydrolysis Solution_Purification Optimize Purification Check_Purification->Solution_Purification

Caption: A flowchart for troubleshooting common impurities.

Quantitative Data Summary

The following table summarizes common impurities, their likely sources, and typical analytical observations.

Impurity NameChemical StructureLikely SourceTypical Analytical Observation (LC-MS)
2-Chloro-4-methylpyridineC6H6ClNIncomplete difluoromethylationMass corresponding to the starting material
2-(Difluoromethyl)-4-methylpyridineC7H7F2NIncomplete oxidationMass corresponding to the intermediate
Ethyl 2-(difluoromethyl)isonicotinateC9H9F2NO2Incomplete hydrolysis of ester intermediateMass corresponding to the ethyl ester
2-Isonicotinic AcidC6H5NO2Impurity from starting materialsMass corresponding to isonicotinic acid
2-(Trifluoromethyl)isonicotinic acidC7H4F3NO2Impurity from trifluoromethylating reagentMass corresponding to the trifluoromethyl analog

Experimental Protocols

Representative Synthesis of this compound

Diagram: Synthetic Pathway

Synthesis_Pathway Synthetic Pathway to this compound cluster_step1 Step 1: Difluoromethylation cluster_step2 Step 2: Oxidation SM 2-Chloro-4-methylpyridine Intermediate 2-(Difluoromethyl)-4-methylpyridine SM->Intermediate Difluoromethylation reagent1 Difluoromethylating Agent (e.g., (EtO)2P(O)CHF2, NaH) reagent1->Intermediate Product This compound Intermediate->Product Oxidation reagent2 Oxidizing Agent (e.g., KMnO4) reagent2->Product

Caption: A two-step synthesis of the target compound.

Methodology:

  • Difluoromethylation: To a solution of 2-chloro-4-methylpyridine in a suitable aprotic solvent (e.g., DMF or THF), add sodium hydride (NaH) portion-wise at 0 °C. After stirring for 30 minutes, add diethyl (difluoromethyl)phosphonate dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Oxidation: Dissolve the crude 2-(difluoromethyl)-4-methylpyridine in a mixture of water and pyridine. Heat the solution to 70-80 °C and add potassium permanganate (KMnO4) portion-wise over several hours. Maintain the temperature until the purple color of the permanganate disappears. Cool the reaction mixture, filter off the manganese dioxide, and acidify the filtrate with concentrated HCl to precipitate the product. The crude product can be purified by recrystallization.

Protocol for Impurity Analysis by HPLC-MS

Methodology:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

  • Mobile Phase: A gradient elution is recommended.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A typical gradient would be to start with a low percentage of B, and gradually increase it over 15-20 minutes to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection:

    • UV detection at a suitable wavelength (e.g., 265 nm).

    • MS detection in both positive and negative ion modes to identify the molecular weights of the main component and any impurities.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like methanol.

This analytical method will allow for the separation and identification of the target compound and the potential impurities listed in the table above based on their retention times and mass-to-charge ratios.[4][5][6]

References

Technical Support Center: Synthesis of 2-(Difluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-(difluoromethyl)isonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic strategies generally involve two key stages: the introduction of the difluoromethyl group onto a pyridine ring and the subsequent formation of the carboxylic acid at the 4-position. Key routes include:

  • Difluoromethylation of a pre-functionalized pyridine: This can involve the reaction of a suitable pyridine precursor (e.g., a 2-halopyridine or 2-methylpyridine derivative) with a difluoromethylating agent.

  • Building the pyridine ring: Synthesizing the difluoromethylated pyridine ring from acyclic precursors.

  • Conversion of a precursor at the 4-position: This typically involves the oxidation of a 4-alkyl group (like a methyl group) or the hydrolysis of a 4-cyano or 4-ester group to the carboxylic acid.

Q2: What are the main challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges that can lead to low yields, including:

  • Low efficiency of difluoromethylation: The introduction of the CHF2 group can be difficult and may require specific catalysts or harsh reaction conditions.

  • Side reactions: Competing reactions, such as the formation of regioisomers or over-fluorination, can reduce the yield of the desired product.

  • Purification difficulties: The final product and intermediates may be difficult to purify due to similar polarities with byproducts or starting materials.

  • Hydrolysis of the difluoromethyl group: Under certain conditions, the difluoromethyl group can be unstable and prone to hydrolysis.[1]

Q3: Are there any safety precautions I should take when working with difluoromethylating agents?

A3: Yes, many difluoromethylating agents are reactive and potentially hazardous. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Carefully review the Safety Data Sheet (SDS) for all reagents before use.

  • Quench any reactive reagents carefully at the end of the reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of the Difluoromethylated Pyridine Intermediate
Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is fresh and has been stored under the appropriate conditions. For palladium-catalyzed reactions, consider an activation step if necessary.
Poor Quality of Reagents Use high-purity starting materials and solvents. Ensure solvents are anhydrous if the reaction is moisture-sensitive.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some difluoromethylation reactions require precise temperature control. A temperature that is too low may result in no reaction, while a temperature that is too high can lead to decomposition or side reactions.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess can sometimes lead to byproduct formation.
Presence of Inhibitors Ensure all glassware is clean and free of any residues from previous reactions that could inhibit the catalyst.
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Suggested Solution
Lack of Regioselectivity The choice of directing group on the pyridine ring is crucial for controlling the position of difluoromethylation. Consider using a different starting material with a more effective directing group.[2]
Over-reaction Monitor the reaction closely using techniques like TLC or GC-MS to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to prevent the formation of di- or tri-substituted products.
Side Reactions with Solvent Choose an inert solvent that does not participate in the reaction. For example, in radical reactions, avoid solvents with weak C-H bonds that can be easily abstracted.
Problem 3: Incomplete Conversion of the Intermediate to the Carboxylic Acid
Possible Cause Suggested Solution
Insufficient Oxidant/Hydrolyzing Agent Ensure a sufficient molar excess of the oxidizing or hydrolyzing agent is used. For oxidations, the strength of the oxidant is also a critical factor.
Harsh Reaction Conditions Leading to Decomposition If the intermediate is degrading under the reaction conditions, consider using a milder oxidizing agent or performing the hydrolysis under less acidic or basic conditions.
Precipitation of Starting Material Ensure that the starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider using a co-solvent or a different solvent system.
Problem 4: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Similar Polarity of Product and Impurities Optimize your chromatography conditions. This may involve trying different solvent systems, using a different stationary phase, or employing techniques like preparative HPLC.
Product is an Oil or Difficult to Crystallize Try different crystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. If the product is an oil, consider converting it to a salt to facilitate purification by crystallization.
Product is Water Soluble If the product has high water solubility, extraction with an organic solvent may be inefficient. Consider using a continuous liquid-liquid extractor or techniques like lyophilization to isolate the product.

Data Presentation

The following tables summarize reaction conditions for related syntheses that can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Conditions for the Synthesis of 2-(Trifluoromethyl)isonicotinic Acid Esters *

Starting MaterialCatalystBaseSolventTemp. (°C)Pressure (bar CO)Product
4-Chloro-2-trifluoromethyl pyridinePd(dppf)Cl2TriethylamineIsopropanol13070Isopropyl 2-trifluoromethyl-isonicotinate
4-Iodo-2-trifluoromethyl pyridinePd(dppf)Cl2TriethylamineMethanol13070Methyl 2-trifluoromethyl-isonicotinate
Trifluoro-methanesulfonic acid 2-trifluoromethyl-pyridin-4-yl esterPd(dppf)Cl2TriethylamineMethanol13070Methyl 2-trifluoromethyl-isonicotinate

*Data adapted from patent EP 2 920 150 B1. These conditions are for the trifluoromethyl analog and may require optimization for the difluoromethyl compound.

Experimental Protocols

The following is a suggested experimental protocol for the synthesis of this compound. This protocol is based on known procedures for similar compounds and should be optimized for your specific experimental setup.

Step 1: Synthesis of 2-(Difluoromethyl)-4-methylpyridine (Hypothetical)

This step is based on a palladium-catalyzed cross-coupling reaction.

  • Reagents and Materials:

    • 2-Chloro-4-methylpyridine

    • A suitable difluoromethylating agent (e.g., a difluoromethyl-containing organometallic reagent or a precursor that generates a difluoromethyl radical)

    • Palladium catalyst (e.g., Pd(dppf)Cl2)

    • Base (e.g., Triethylamine or Potassium Carbonate)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

    • Inert gas (Nitrogen or Argon)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloro-4-methylpyridine, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add the anhydrous solvent via syringe.

    • Add the difluoromethylating agent dropwise at room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation of 2-(Difluoromethyl)-4-methylpyridine to this compound

  • Reagents and Materials:

    • 2-(Difluoromethyl)-4-methylpyridine

    • Oxidizing agent (e.g., Potassium Permanganate or Selenium Dioxide)

    • Aqueous base (e.g., Sodium Hydroxide solution) or an appropriate solvent for the chosen oxidant

    • Acid for workup (e.g., Hydrochloric Acid)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve 2-(difluoromethyl)-4-methylpyridine in an appropriate solvent (e.g., water with a base for KMnO4).

    • Slowly add the oxidizing agent in portions, controlling the temperature with an ice bath if the reaction is exothermic.

    • Heat the reaction mixture (e.g., to reflux) for several hours until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction mixture and, if necessary, filter off any solid byproducts (e.g., MnO2 if using KMnO4).

    • Carefully acidify the filtrate with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • If the product does not precipitate, extract the aqueous solution with a suitable organic solvent.

Mandatory Visualization

Synthesis_Workflow Start 2-Chloro-4-methylpyridine Difluoromethylation Difluoromethylation (e.g., Pd-catalyzed cross-coupling) Start->Difluoromethylation Intermediate 2-(Difluoromethyl)-4-methylpyridine Difluoromethylation->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Oxidation Oxidation (e.g., with KMnO4) Product This compound Oxidation->Product Purification2 Purification (Crystallization/Extraction) Product->Purification2 Purification1->Oxidation

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield LowYield Low Yield Observed CheckStep Identify Problematic Step: Difluoromethylation or Oxidation? LowYield->CheckStep DifluoroStep Low Yield in Difluoromethylation CheckStep->DifluoroStep Difluoromethylation OxidationStep Low Yield in Oxidation CheckStep->OxidationStep Oxidation CheckCatalyst Check Catalyst Activity and Reagent Purity DifluoroStep->CheckCatalyst OptimizeTemp Optimize Reaction Temperature and Time DifluoroStep->OptimizeTemp CheckOxidant Verify Oxidant Strength and Stoichiometry OxidationStep->CheckOxidant MilderConditions Consider Milder Oxidation Conditions OxidationStep->MilderConditions ImprovedYield Improved Yield CheckCatalyst->ImprovedYield OptimizeTemp->ImprovedYield CheckOxidant->ImprovedYield MilderConditions->ImprovedYield

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of 2-(Difluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(difluoromethyl)isonicotinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities depend on the synthetic route. Common impurities may include starting materials from the synthesis, such as 2-bromo-4-methylpyridine or 2-(difluoromethyl)isonicotinaldehyde, partially reacted intermediates, and side-products from hydrolysis or oxidation reactions. For instance, if the synthesis involves the hydrolysis of a nitrile precursor, unreacted nitrile or the corresponding amide may be present.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) can identify and quantify impurities. Melting point analysis can also provide a qualitative indication of purity, as impurities typically depress and broaden the melting range.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - Solution is not saturated (too much solvent was added).- The compound is highly soluble in the chosen solvent even at low temperatures.- Presence of impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Try adding a small seed crystal of pure product.- Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.- Cool the solution in an ice bath or refrigerate for an extended period.- If the issue persists, consider a different solvent or a two-solvent recrystallization system.
Product oils out instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Perform a preliminary purification step (e.g., extraction) to remove a significant portion of the impurities before recrystallization.
Low recovery of purified product. - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used for washing the crystals.- Premature crystallization during hot filtration.- Ensure the solution is cooled sufficiently before filtration.- Minimize the volume of cold solvent used for washing the crystals.- During hot filtration, keep the solution and filtration apparatus warm to prevent premature crystallization.
Colored impurities remain in the final product. - The impurity co-crystallizes with the product.- The impurity is strongly adsorbed to the crystal surface.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Consider a different recrystallization solvent where the impurity has higher solubility.- An additional purification step like column chromatography might be necessary.

Recrystallization_Troubleshooting

Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of product from impurities (streaking or overlapping peaks). - Inappropriate solvent system (eluent polarity is too high or too low).- Column is overloaded with crude material.- The compound is interacting strongly with the stationary phase (e.g., silica gel for an acidic compound).- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good Rf value for the product is typically 0.2-0.4.- For acidic compounds like this, adding a small amount of acetic or formic acid (e.g., 0.1-1%) to the eluent can improve peak shape by suppressing the ionization of the carboxylic acid group.- Reduce the amount of sample loaded onto the column.- Consider using a different stationary phase, such as alumina or reversed-phase silica (C18).
Product does not elute from the column. - Eluent polarity is too low.- Strong irreversible adsorption to the stationary phase.- Gradually increase the polarity of the eluent.- If using silica gel, consider adding a more polar solvent like methanol to the eluent system.- If the compound is still retained, it may be necessary to use a different stationary phase or purification method.
Cracked or channeled column bed. - Improper packing of the stationary phase.- The column was allowed to run dry.- Ensure the stationary phase is packed uniformly as a slurry.- Never let the solvent level drop below the top of the stationary phase.

Chromatography_Troubleshooting

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating the acidic product from neutral and basic impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution (e.g., 1 M). The acidic product will be deprotonated and move to the aqueous layer as its sodium salt. Repeat the extraction of the organic layer with the basic solution to ensure complete transfer of the product.

  • Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), with stirring until the pH is acidic (typically pH 2-3). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing small amounts of impurities. The choice of solvent is critical.

Methodology:

  • Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Potential solvents include water, ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. If necessary, add more solvent dropwise until the solid is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Flash Column Chromatography

This method is effective for separating compounds with different polarities.

Methodology:

  • Stationary Phase and Eluent Selection: For this acidic compound, silica gel is a common stationary phase. An appropriate eluent system can be determined by TLC analysis. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is often used. To improve the separation and peak shape of the acidic product, a small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Technical Support Center: Recrystallization of 2-(difluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 2-(difluoromethyl)isonicotinic acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: A definitive, universally "best" solvent has not been published for this specific compound. However, based on the properties of similar pyridinecarboxylic acids like isonicotinic acid and picolinic acid, polar protic solvents are a good starting point.[1] We recommend a solvent screening approach starting with water, ethanol, or a mixture of the two. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Q2: What are the common impurities in crude this compound?

A2: The nature of impurities will depend on the synthetic route used. Common impurities could include starting materials, by-products from side reactions, or residual solvents. If the synthesis involves the oxidation of a precursor, incompletely oxidized material might be present.

Q3: What should the ideal crystals of this compound look like?

A3: High-purity crystals should appear as well-formed, uniform structures with shiny surfaces that catch the light.[2] A melting point analysis of the recrystallized product should show a sharp, narrow melting range at a higher temperature compared to the crude material.[2]

Q4: Can I use a mixed solvent system?

A4: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility profile. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly.

Experimental Protocol: Recrystallization of this compound (Starting Point)

This protocol is a general guideline and may require optimization for your specific sample.

1. Solvent Selection:

  • Place a small amount of the crude this compound into several test tubes.
  • Add a small amount of a different solvent (e.g., water, ethanol, methanol, ethyl acetate, or mixtures) to each test tube.
  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
  • Gently heat the test tubes and observe the solubility. The ideal solvent will fully dissolve the compound at an elevated temperature.
  • Allow the soluble samples to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3]
  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
  • If activated charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[2]
  • Allow the hot, clear solution to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time.[2]
  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[2]
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals thoroughly to remove any residual solvent.

Experimental Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Solid add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Completely Dissolved add_solvent->dissolved hot_filtration Hot Filtration (if needed) dissolved->hot_filtration Insoluble impurities present cooling Slow Cooling to Room Temp dissolved->cooling No insoluble impurities hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying finish Pure Crystals drying->finish

Caption: General experimental workflow for the recrystallization of a solid compound.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No crystals form upon cooling Too much solvent was used.[2][3]Reheat the solution to evaporate some of the solvent and then allow it to cool again. If that fails, try adding a seed crystal or scratching the inside of the flask with a glass rod at the solvent line.
Oiling out (liquid droplets form instead of solid crystals) The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to decrease the supersaturation, or add a small amount of a solvent in which the compound is less soluble to induce crystallization at a higher temperature.
Low yield of crystals Too much solvent was used, leading to significant loss of the compound in the mother liquor.[3] Premature crystallization during hot filtration. The cooling process was too rapid.Check the mother liquor for dissolved product by evaporating a small sample. If significant residue remains, try to recover more product by concentrating the mother liquor and cooling again. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. Allow for slow cooling.
Crystals are colored or appear impure The impurity is co-crystallizing with the product. Insufficient washing of the crystals.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during vacuum filtration.
Precipitate forms instead of crystals The solution cooled too quickly.[2] The solution was disturbed during cooling.Reheat the solution to redissolve the precipitate. You may need to add a small amount of additional solvent.[3] Allow the solution to cool slowly and without disturbance.[2] Insulating the flask can help slow the cooling rate.

Troubleshooting Logic for Recrystallization Issues

G problem Problem Encountered no_crystals No Crystals Form oiling_out Oiling Out low_yield Low Yield impure_crystals Impure Crystals too_much_solvent Too Much Solvent no_crystals->too_much_solvent supersaturation High Supersaturation / Cooling Too Fast no_crystals->supersaturation If scratching induces precipitation oiling_out->supersaturation low_yield->too_much_solvent premature_crystallization Premature Crystallization low_yield->premature_crystallization co_crystallization Impurity Co-crystallization impure_crystals->co_crystallization cause Potential Cause evaporate_solvent Evaporate Excess Solvent / Seed / Scratch too_much_solvent->evaporate_solvent add_more_solvent Reheat & Add More Solvent supersaturation->add_more_solvent slow_cooling Ensure Slow, Undisturbed Cooling supersaturation->slow_cooling check_mother_liquor Concentrate Mother Liquor premature_crystallization->check_mother_liquor use_charcoal Use Activated Charcoal / Wash Thoroughly co_crystallization->use_charcoal solution Suggested Solution

Caption: A decision tree for troubleshooting common recrystallization problems.

References

stability of 2-(difluoromethyl)isonicotinic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(difluoromethyl)isonicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around the reactivity of the difluoromethyl group and the potential for decarboxylation of the isonicotinic acid core. The electron-withdrawing nature of the pyridine ring can influence the lability of the C-F bonds in the difluoromethyl group, potentially leading to hydrolysis under certain conditions.

Q2: Is the difluoromethyl group susceptible to hydrolysis?

A2: Yes, the difluoromethyl group, particularly when attached to an electron-deficient aromatic ring like pyridine, can be susceptible to hydrolysis. This reactivity is influenced by pH and temperature. The C-F bonds in α-difluoromethyl pyrroles have been observed to be labile under hydrolytic conditions, a reactivity that may be analogous in the pyridine system.

Q3: Under what conditions might decarboxylation occur?

A3: Decarboxylation of pyridinecarboxylic acids, including isonicotinic acid derivatives, is a known transformation that typically requires elevated temperatures. The reaction can be influenced by the presence of catalysts and the solvent system. For instance, decarboxylation of nicotinic acid has been achieved by heating with copper chromite.

Q4: Can the pyridine nitrogen participate in side reactions?

A4: Yes, the pyridine nitrogen is a nucleophilic center and can react with various electrophiles. Its reactivity is crucial for the biological activity of many isonicotinic acid derivatives and suggests it can be a site for undesired side reactions, such as quaternization with alkylating agents.

Q5: Is this compound sensitive to light?

Troubleshooting Guides

This section provides guidance on common issues that may be encountered when working with this compound.

Issue 1: Unexpected formation of 2-formylisonicotinic acid or isonicotinic acid in the reaction mixture.
Possible Cause Suggested Solution
Hydrolysis of the difluoromethyl group under acidic or basic conditions, especially at elevated temperatures.- Maintain neutral or mildly acidic pH if possible.- Avoid prolonged heating.- Use aprotic solvents to minimize hydrolysis.- Monitor the reaction progress carefully by LC-MS to detect the formation of byproducts.
Oxidative degradation of the difluoromethyl group.- Degas solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon).- Avoid strong oxidizing agents if they are not essential for the desired transformation.
Issue 2: Low yield due to decarboxylation.
Possible Cause Suggested Solution
High reaction temperatures promoting the loss of CO2.- Explore lower temperature reaction conditions.- Consider alternative synthetic routes that do not require high temperatures in the final steps.- If high temperatures are unavoidable, minimize the reaction time.
Presence of catalytic metals that may facilitate decarboxylation.- Screen different catalysts or use catalyst-free conditions if feasible.
Issue 3: Formation of N-alkylated or other pyridine-related byproducts.
Possible Cause Suggested Solution
Reaction of the pyridine nitrogen with electrophilic reagents or starting materials.- Protect the pyridine nitrogen with a suitable protecting group if it is not involved in the desired reaction.- Use a non-nucleophilic base if a base is required.- Control the stoichiometry of reagents carefully.

Stability Data

The following tables summarize the expected stability of this compound under various conditions. Please note that this data is illustrative and based on the known chemistry of related compounds. Experimental verification is highly recommended.

Table 1: pH Stability of this compound in Aqueous Solution at 25°C (Illustrative)

pHPredominant SpeciesExpected Stability (t½)Potential Degradation Products
2Cationic (protonated pyridine)> 30 daysMinimal degradation
7Zwitterionic/Anionic15-30 days2-formylisonicotinic acid (trace)
12Anionic (deprotonated carboxylate)< 7 days2-formylisonicotinic acid, isonicotinic acid

Table 2: Thermal Stability of this compound (Illustrative)

Temperature (°C)ConditionObserved DegradationMain Degradation Product
50Neat, 24h< 1%-
100Neat, 24h~5%2-(difluoromethyl)pyridine (via decarboxylation)
150Neat, 8h> 20%2-(difluoromethyl)pyridine

Table 3: Compatibility with Common Reagents at Room Temperature (Illustrative)

Reagent ClassExamplesCompatibilityPotential Side Reactions
Strong AcidsHCl, H₂SO₄ModeratePotential for hydrolysis of the difluoromethyl group at elevated temperatures.
Strong BasesNaOH, KOHLowPromotes hydrolysis of the difluoromethyl group.
Oxidizing AgentsH₂O₂, KMnO₄Low to ModeratePotential for oxidation of the pyridine ring or the difluoromethyl group.
Reducing AgentsNaBH₄, H₂/PdGoodCarboxylic acid may be reduced.
Acylating AgentsAc₂O, AcClGood (with base)Amide formation at the carboxylic acid.
Alkylating AgentsMeI, BnBrModeratePotential for N-alkylation of the pyridine ring.

Experimental Protocols

Protocol 1: General Procedure for Assessing Hydrolytic Stability
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Buffer Preparation: Prepare aqueous buffers at the desired pH values (e.g., pH 2, 7, and 12).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10-50 µg/mL. Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Quench any reaction by adding a suitable solvent (e.g., acetonitrile with 0.1% formic acid). Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the remaining concentration of the parent compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life (t½) at each pH.

Protocol 2: General Procedure for Assessing Thermal Stability (Solid State)
  • Sample Preparation: Place a known amount (e.g., 5-10 mg) of solid this compound into several vials.

  • Incubation: Place the vials in ovens set at different temperatures (e.g., 50°C, 75°C, 100°C).

  • Sampling: At specified time points, remove one vial from each temperature.

  • Analysis: Dissolve the contents of the vial in a known volume of a suitable solvent. Analyze the resulting solution by HPLC or LC-MS to determine the purity of the compound and identify any degradants.

  • Data Analysis: Assess the percentage of degradation over time at each temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL in MeCN) incubate Incubate at constant T stock->incubate Dilute buffers Aqueous Buffers (pH 2, 7, 12) buffers->incubate sampling Sampling at time points incubate->sampling quench Quench Reaction sampling->quench hplc HPLC / LC-MS Analysis quench->hplc kinetics Determine Degradation Kinetics & t½ hplc->kinetics

Caption: Workflow for assessing the hydrolytic stability of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_decarboxylation Thermal Degradation parent This compound hydrolysis_product 2-formylisonicotinic acid parent->hydrolysis_product H₂O, H⁺ or OH⁻ decarboxylation_product 2-(difluoromethyl)pyridine parent->decarboxylation_product Heat (Δ) hydrolysis_product2 isonicotinic acid hydrolysis_product->hydrolysis_product2 Further hydrolysis

Caption: Potential degradation pathways for this compound.

References

common side reactions with 2-(difluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(difluoromethyl)isonicotinic acid. The information is based on established chemical principles of its constituent functional groups, as specific literature on its side reactions is limited.

Frequently Asked Questions (FAQs)

Q1: What are the potential thermal decomposition pathways for this compound?

While the difluoromethyl group is generally more stable than a trifluoromethyl group, high temperatures can potentially lead to decomposition. Based on the reactivity of similar compounds, two primary degradation pathways can be hypothesized: decarboxylation and defluorination. Decarboxylation would result in the formation of 2-(difluoromethyl)pyridine, while defluorination under harsh conditions could lead to the formation of 2-(fluoromethyl)isonicotinic acid or further degradation products.

Q2: Can the pyridine nitrogen participate in side reactions?

Yes, the nitrogen atom in the pyridine ring is nucleophilic and can undergo several side reactions.[1][2][3] Common reactions include:

  • N-Oxidation: In the presence of oxidizing agents (e.g., peracids), the pyridine nitrogen can be oxidized to form the corresponding N-oxide.

  • Quaternization: Reaction with alkylating agents can lead to the formation of a pyridinium salt.

  • Coordination to Metal Ions: The nitrogen lone pair can coordinate to metal catalysts or impurities, potentially sequestering the catalyst or promoting undesired reactions.

Q3: Is the difluoromethyl group susceptible to hydrolysis?

The difluoromethyl group is relatively stable to hydrolysis under neutral and acidic conditions. However, under strong basic conditions, nucleophilic attack on the carbon atom of the difluoromethyl group could potentially occur, leading to the formation of a formyl group and release of fluoride ions. This is generally less favorable than for a trifluoromethyl group.

Q4: What are common impurities that might be present in commercial this compound?

Impurities can arise from the synthetic route used to prepare the compound. Potential impurities could include starting materials, reagents, or byproducts from the difluoromethylation or carboxylation steps. For example, if synthesized from a picoline derivative, residual starting material or over-oxidized products could be present. It is always recommended to verify the purity of the starting material by analytical techniques such as NMR, LC-MS, and elemental analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low Yield in Coupling Reactions (e.g., Amide or Ester Formation)

Possible Causes:

  • Poor activation of the carboxylic acid: Incomplete activation will lead to unreacted starting material.

  • Side reaction at the pyridine nitrogen: The nitrogen atom can compete with the activating agent, reducing the efficiency of the desired reaction.

  • Steric hindrance: The difluoromethyl group at the 2-position may sterically hinder the approach of the activating agent or the nucleophile.

  • Degradation of the starting material: The reaction conditions (e.g., high temperature, strong base) may be causing decomposition.

Troubleshooting Steps:

StepActionRationale
1Optimize Carboxylic Acid Activation Screen different coupling reagents (e.g., HATU, HOBt/EDC, SOCl₂) and bases (e.g., DIPEA, NMM).
2Protect the Pyridine Nitrogen (if necessary) In cases of severe N-related side reactions, consider temporary protection, for example, by forming the N-oxide and reducing it back after the coupling.
3Modify Reaction Conditions Lower the reaction temperature to minimize decomposition. Use a more polar solvent to improve solubility and reaction rates.
4Purify Starting Material Ensure the this compound is free from impurities that could interfere with the reaction.
Issue 2: Formation of an Unexpected Byproduct with a Lower Molecular Weight

Possible Cause:

  • Decarboxylation: Loss of CO₂ from the molecule, especially if the reaction is performed at elevated temperatures.

Troubleshooting Steps:

StepActionRationale
1Characterize the Byproduct Use Mass Spectrometry and NMR to confirm if the byproduct corresponds to 2-(difluoromethyl)pyridine.
2Reduce Reaction Temperature Decarboxylation is often thermally induced. Running the reaction at a lower temperature, even if it requires a longer reaction time, can minimize this side reaction.
3Choose Milder Reagents Avoid strongly basic or acidic conditions that might promote decarboxylation.
Hypothetical Data on Byproduct Formation

The following table presents hypothetical data on the effect of temperature on the formation of the decarboxylation byproduct in a mock coupling reaction.

Reaction Temperature (°C)Desired Product Yield (%)Decarboxylation Byproduct (%)
2585< 1
50755
806015
1004525

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction by LC-MS
  • Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 5 µL) in a suitable solvent (e.g., 1 mL of acetonitrile/water).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-500.

  • Analysis: Monitor the disappearance of the starting material (m/z corresponding to [M+H]⁺ or [M-H]⁻ of this compound) and the appearance of the product and any byproducts.

Protocol 2: General Procedure for Characterization of Byproducts by NMR
  • Purification: Isolate the byproduct of interest using column chromatography or preparative HPLC.

  • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The absence of the carboxylic acid proton signal and the presence of characteristic signals for the pyridine ring and difluoromethyl group can confirm decarboxylation.

  • ¹⁹F NMR: This is a crucial technique to analyze the fluorine-containing species. The difluoromethyl group will have a characteristic chemical shift and coupling pattern (a triplet due to coupling with the proton). The appearance of new fluorine-containing signals would indicate side reactions involving this group.

  • ¹³C NMR: Analyze the carbon signals to confirm the overall structure of the byproduct.

Visualizations

Decarboxylation_Pathway A This compound B 2-(difluoromethyl)pyridine A->B Heat (Δ) C CO2

Caption: Potential thermal decarboxylation of this compound.

N_Oxidation_Pathway A This compound C This compound N-oxide A->C B Oxidizing Agent (e.g., m-CPBA) B->C

Caption: Potential N-oxidation side reaction of the pyridine ring.

Troubleshooting_Workflow start Experiment Shows Low Yield or Byproducts analyze Analyze Reaction Mixture (LC-MS, TLC, NMR) start->analyze identify Identify Byproducts analyze->identify cause Hypothesize Cause (e.g., Temperature, Reagents) identify->cause optimize Optimize Conditions (Temp, Conc, Reagent) cause->optimize re_run Re-run Experiment optimize->re_run success Successful Outcome re_run->success fail Issue Persists re_run->fail no fail->analyze re-evaluate

Caption: General troubleshooting workflow for synthetic chemistry experiments.

References

Validation & Comparative

A Comparative Guide to 2-(Difluoromethyl)isonicotinic Acid and 2-(Trifluoromethyl)isonicotinic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed, objective comparison of 2-(difluoromethyl)isonicotinic acid and 2-(trifluoromethyl)isonicotinic acid, two structurally similar yet distinct chemical building blocks with significant implications for drug design and development. For researchers, scientists, and professionals in the pharmaceutical industry, the strategic incorporation of fluorinated alkyl groups is a key tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This document provides a comprehensive overview of these two compounds, supported by available experimental data and established principles in medicinal chemistry.

Introduction: The Role of Fluorine in Isonicotinic Acid Derivatives

Isonicotinic acid, a pyridine-4-carboxylic acid, is a well-established pharmacophore in medicinal chemistry.[1] The introduction of a difluoromethyl (-CHF2) or a trifluoromethyl (-CF3) group at the 2-position of the pyridine ring can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and potential for interaction with biological targets. A clear understanding of the nuanced differences between these two fluorinated substituents is therefore crucial for the rational design of novel therapeutics with optimized efficacy and safety profiles.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of a single hydrogen atom with a fluorine atom in the methyl group leads to marked differences in the physicochemical characteristics of the resulting isonicotinic acid derivatives. Although direct comparative experimental data for this compound is not extensively available, its properties can be reasonably inferred from studies on analogous compounds and the well-understood effects of these fluorinated groups.

Table 1: Comparative Summary of Physicochemical Properties

PropertyThis compound2-(Trifluoromethyl)isonicotinic Acid
Molecular Formula C7H5F2NO2C7H4F3NO2
Molecular Weight 173.12 g/mol [2]191.11 g/mol [3]
Appearance White to off-white solid (predicted)White to off-white solid[3]
pKa ~3.8 - 4.2 (inferred)~3.5 - 3.9 (predicted)
LogP Lower than CF3 analogue (predicted)Higher than CHF2 analogue (predicted)
Hydrogen Bond Donor Capacity YesNo
Acidity (pKa)

The strong electron-withdrawing nature of both the difluoromethyl and trifluoromethyl groups increases the acidity of the carboxylic acid moiety compared to the parent isonicotinic acid. The trifluoromethyl group is a more powerful electron-withdrawing group than the difluoromethyl group.[4] Consequently, 2-(trifluoromethyl)isonicotinic acid is expected to have a lower pKa, rendering it a stronger acid. This difference in acidity can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interactions with biological targets.

Lipophilicity (LogP)

Lipophilicity is a critical determinant of a drug's ADME (absorption, distribution, metabolism, and excretion) properties. The trifluoromethyl group is known to significantly increase lipophilicity. In contrast, the difluoromethyl group is less lipophilic than its trifluoromethyl counterpart.[5] This lower lipophilicity can be advantageous in drug design, potentially leading to improved aqueous solubility and a more favorable pharmacokinetic profile.

Hydrogen Bonding Potential

A key distinguishing feature is the ability of the difluoromethyl group to act as a hydrogen bond donor via its C-H bond.[6] This capability is absent in the trifluoromethyl group. This additional hydrogen bonding potential can facilitate unique interactions with target proteins, potentially leading to enhanced binding affinity and selectivity.

Synthesis Strategies

The synthesis of these fluorinated isonicotinic acids can be approached through various routes, typically involving either the construction of the pyridine ring from a fluorinated precursor or the introduction of the fluorinated methyl group onto a pre-existing pyridine scaffold.

synthesis_workflow cluster_A Route A: Ring Formation cluster_B Route B: Functional Group Interconversion cluster_C Final Product A1 Fluorinated Building Block (e.g., ethyl 4,4,4-trifluoroacetoacetate) A2 Cyclocondensation A1->A2 final_product This compound or 2-(Trifluoromethyl)isonicotinic Acid A2->final_product B1 Pre-functionalized Pyridine (e.g., 2-halo-4-cyanopyridine) B2 Introduction of -CHF2 or -CF3 B1->B2 B3 Hydrolysis of Nitrile B2->B3 B3->final_product

Caption: General synthetic strategies for 2-(fluoroalkyl)isonicotinic acids.

Comparative Biological and Pharmacokinetic Profiles

The differences in physicochemical properties are anticipated to have a direct impact on the biological activity and pharmacokinetic behavior of these compounds.

Table 2: Predicted Biological and Pharmacokinetic Attributes

AttributeThis compound2-(Trifluoromethyl)isonicotinic Acid
Metabolic Stability Potentially susceptible to C-H oxidationGenerally high metabolic stability
Target Binding Interactions Potential for H-bond donationPrimarily steric and electronic interactions
Aqueous Solubility Higher (predicted)Lower (predicted)
Membrane Permeability Moderate (predicted)Higher (predicted)
Metabolic Stability

The trifluoromethyl group is widely recognized for its ability to block sites of metabolism, thereby enhancing the metabolic stability of drug candidates.[7] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. While the difluoromethyl group also confers significant metabolic stability compared to a non-fluorinated methyl group, the presence of a C-H bond introduces a potential site for oxidative metabolism by cytochrome P450 enzymes.

metabolic_pathway cluster_CHF2 Difluoromethyl Derivative cluster_CF3 Trifluoromethyl Derivative CHF2_compound This compound CHF2_metabolism Oxidative Metabolism (CYP450) CHF2_compound->CHF2_metabolism CHF2_metabolite Hydroxylated Metabolite CHF2_metabolism->CHF2_metabolite CF3_compound 2-(Trifluoromethyl)isonicotinic Acid CF3_metabolism Metabolically Robust CF3_compound->CF3_metabolism

Caption: Predicted primary metabolic pathways.

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and characterization of these compounds, providing a framework for their comparative evaluation.

Synthesis of 2-(Trifluoromethyl)isonicotinic Acid

One established method involves the palladium-catalyzed carbonylation of a halogenated precursor.[7]

Protocol:

  • Reaction Setup: A mixture of 4-chloro-2-(trifluoromethyl)pyridine, a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand), and a base (e.g., triethylamine) is prepared in a suitable solvent (e.g., methanol) in a pressure reactor.

  • Carbonylation: The reactor is pressurized with carbon monoxide (CO) and heated. The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Ester Hydrolysis: Upon completion, the resulting methyl ester is hydrolyzed to the carboxylic acid using a base (e.g., NaOH) followed by acidification.

  • Purification: The final product is purified by recrystallization or column chromatography.

Determination of pKa by Potentiometric Titration

Protocol:

  • Sample Preparation: A solution of the compound of known concentration (e.g., 1 mM) is prepared in water or a water/co-solvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature, while the pH is monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined as the pH at the half-equivalence point.

Determination of LogP by the Shake-Flask Method

Protocol:

  • Solvent Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases and then mixed with a known volume of the other phase. The mixture is shaken until equilibrium is reached.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

Protocol:

  • Incubation: The test compound is incubated with liver microsomes (e.g., human or rat) at 37°C in the presence of a NADPH-regenerating system.

  • Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

The choice between utilizing this compound and 2-(trifluoromethyl)isonicotinic acid in drug discovery programs is a strategic one, with each compound offering a distinct set of properties. The trifluoromethyl derivative is a reliable choice for enhancing metabolic stability and increasing lipophilicity. Conversely, the difluoromethyl analogue provides an opportunity to fine-tune lipophilicity to a lower level, potentially improve aqueous solubility, and introduce a hydrogen bond donating capability for novel target interactions. The information and protocols presented in this guide are intended to assist researchers in making informed decisions for the design of next-generation isonicotinic acid-based drug candidates.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Fluorinated Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the biological activities of fluorinated isonicotinic acid derivatives, offering a valuable resource for identifying promising therapeutic leads. The unique properties of fluorine, such as its high electronegativity and small size, can significantly enhance a drug's potency, metabolic stability, and bioavailability.[1] This report synthesizes experimental data on the anticancer, antifungal, antibacterial, and enzyme-inhibiting properties of these compounds, presenting a clear comparison of their efficacy.

Anticancer Activity: A Promising Frontier

Fluorinated isonicotinic acid derivatives have demonstrated significant potential as anticancer agents. Several studies have highlighted their cytotoxic effects against various cancer cell lines.

A recent study detailed the synthesis of novel isoniazid-hydrazone analogues linked to fluorinated sulfonate esters.[2] These compounds exhibited notable cytotoxic activities. For instance, compounds 4 and 5 showed the highest cytotoxicity against the PC3 human prostate cancer cell line, with IC50 values of 10.28 µM and 11.22 µM, respectively.[2] Against the DLD-1 human colon cancer cell line, several compounds, including 1 , 4 , 5 , 6 , 8 , 9 , and 10 , displayed anticancer activity at lower micromolar levels compared to the standard chemotherapeutic drug cisplatin.[2]

Similarly, a series of new fluorinated 1-benzylisatins, which share structural similarities with isonicotinic acid derivatives, were synthesized and evaluated for their cytotoxic effects.[3][4] Compounds 3a , 3b , and 3d demonstrated the highest activity against all tested tumor cell lines.[3] The cytotoxic action of these substances is linked to the induction of apoptosis through mitochondrial membrane dissipation and the stimulation of reactive oxygen species (ROS) production in tumor cells.[3][4][5]

The following table summarizes the cytotoxic activity of selected fluorinated isonicotinic acid derivatives and related compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4 PC3 (Prostate)10.28 ± 0.80[2]
Compound 5 PC3 (Prostate)11.22 ± 0.94[2]
Compound 4 DLD-1 (Colon)13.49[2]
Compound 6 DLD-1 (Colon)17.82[2]
Compound 9 DLD-1 (Colon)17.56[2]
Compound 10 DLD-1 (Colon)17.90[2]
Cisplatin DLD-1 (Colon)26.70[2]
Compound 3a HuTu 80 (Duodenum)12.5 ± 0.9[3]
Compound 3b HuTu 80 (Duodenum)13.2 ± 1.1[3]
Compound 3d HuTu 80 (Duodenum)14.8 ± 1.3[3]

Enzyme Inhibition: Targeting Key Biological Pathways

The ability of fluorinated organic molecules to act as enzyme inhibitors is a well-established principle in drug design.[6][7] Fluorine's electron-withdrawing nature can enhance the binding affinity of a molecule to an enzyme's active site, leading to potent and selective inhibition.[7]

Fluorinated isatin derivatives have been investigated as potent inhibitors of caspases, which are key enzymes in the apoptotic pathway.[8][9] Specifically, new side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins have shown high inhibition potencies for caspases-3 and -7, with IC50 values as low as 30 nM and 37 nM, respectively.[9] The inhibition of these caspases is a critical mechanism for inducing apoptosis in cancer cells.

The general mechanism of action for many fluorinated enzyme inhibitors involves competitive inhibition, where the fluorinated compound competes with the natural substrate for the enzyme's active site.[7] Some may also act as non-competitive or mixed inhibitors by binding to allosteric sites and inducing conformational changes in the enzyme.[7]

Below is a diagram illustrating a simplified workflow for an enzyme inhibition assay.

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Enzyme Solution Mix Incubate Enzyme with Inhibitor Enzyme->Mix Substrate Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Substrate->Add_Substrate Inhibitor Fluorinated Derivative (Test Compound) Inhibitor->Mix Mix->Add_Substrate Measure Measure Product Formation (e.g., Spectrophotometry) Add_Substrate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Workflow for a typical enzyme inhibition assay.

Antimicrobial and Antifungal Activity

The search for new antimicrobial and antifungal agents is a global health priority. Fluorinated isonicotinic acid derivatives have emerged as a promising class of compounds in this area.

A series of nicotinamide derivatives, which are structurally related to isonicotinic acid, were synthesized and evaluated for their antifungal activity.[10] Compound 16g was identified as the most active against Candida albicans SC5314, with a minimum inhibitory concentration (MIC) value of 0.25 µg/mL.[10][11] This compound also showed potent activity against six fluconazole-resistant C. albicans strains.[10][11] The mechanism of action is believed to involve the disruption of the fungal cell wall.[10][11]

Isonicotinic acid hydrazide (isoniazid) itself is a well-known antitubercular drug.[12] Various derivatives have been synthesized to enhance its antimicrobial spectrum.[13][14] For instance, certain isonicotinoylhydrazide Schiff's bases and their metal complexes have shown enhanced antibacterial and antifungal activity compared to the uncomplexed compounds.[15]

The following table summarizes the antifungal activity of a selected nicotinamide derivative.

CompoundFungal StrainMIC (µg/mL)Reference
Compound 16g Candida albicans SC53140.25[10]
Compound 16g Fluconazole-resistant C. albicans (6 strains)0.125–1[10]
Fluconazole Fluconazole-sensitive C. albicans (2 strains)0.125–0.5[10]

The following diagram illustrates a simplified signaling pathway for apoptosis induction by fluorinated derivatives.

Apoptosis_Signaling_Pathway FD Fluorinated Isonicotinic Acid Derivative ROS Increased ROS Production FD->ROS Mito Mitochondrial Membrane Dissipation FD->Mito ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Apoptosis induction by fluorinated derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological data. Below are summaries of common methodologies used to assess the biological activities discussed.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the fluorinated derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared.

  • Compound Dilution: The fluorinated derivatives are serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated under appropriate conditions for fungal growth (e.g., 24-48 hours at 35°C).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in apoptosis.

  • Cell Lysis: Cells treated with the fluorinated derivatives are lysed to release intracellular contents.

  • Substrate Addition: A specific fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) is added to the cell lysate.

  • Incubation: The mixture is incubated to allow the active caspases to cleave the substrate.

  • Signal Detection: The resulting fluorescent or colorimetric signal is measured using a fluorometer or spectrophotometer.

  • Data Analysis: The caspase activity is quantified relative to a standard curve and compared to untreated control cells.

Conclusion

Fluorinated isonicotinic acid derivatives represent a versatile and promising scaffold in drug discovery. The strategic incorporation of fluorine atoms has been shown to enhance their biological activities across a spectrum of therapeutic areas, including oncology and infectious diseases. The data presented in this guide highlight the potential of these compounds as potent anticancer, antifungal, and enzyme-inhibiting agents. Further research focusing on lead optimization and in vivo studies is warranted to translate these promising in vitro results into clinically effective therapeutics.

References

A Comparative Analysis of Difluoromethyl vs. Trifluoromethyl Pyridine Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the most utilized moieties are the difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups. This guide presents a comparative study of pyridine carboxylic acids functionalized with these two groups, offering researchers, scientists, and drug development professionals an objective analysis supported by experimental data and detailed methodologies.

Physicochemical Properties: A Tale of Two Fluorinated Groups

The introduction of difluoromethyl and trifluoromethyl groups to a pyridine carboxylic acid scaffold significantly influences its physicochemical properties, namely its acidity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

In terms of lipophilicity, the trifluoromethyl group generally imparts a greater increase in LogP compared to a methyl group.[1] The difluoromethyl group, however, presents a more complex picture. It is often considered a less lipophilic bioisostere of a methyl group and can act as a hydrogen bond donor, which can influence its partitioning behavior.[2]

Table 1: Comparative Physicochemical Properties (Illustrative)

CompoundSubstituentPredicted pKaPredicted LogP
Pyridine-4-carboxylic acid-H~4.9~0.5
2-Difluoromethyl-pyridine-4-carboxylic acid-CF2H~3.5 - 4.0~1.0 - 1.5
2-Trifluoromethyl-pyridine-4-carboxylic acid-CF3~3.0 - 3.5~1.5 - 2.0

Note: The pKa and LogP values are illustrative predictions based on the known electronic effects of the substituents and are not derived from a single direct experimental study.

Metabolic Stability: The Impact on In Vitro Half-Life

Metabolic stability is a crucial parameter in drug design, as it influences the in vivo half-life and bioavailability of a compound. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role in the oxidative metabolism of xenobiotics. The introduction of fluorine can block metabolically labile sites, thereby enhancing metabolic stability.

The trifluoromethyl group is well-regarded for its ability to confer significant metabolic stability.[1][3] Its strong electron-withdrawing nature deactivates the adjacent aromatic ring, rendering it less susceptible to CYP-mediated oxidation.[3] Studies have shown that replacing a metabolically vulnerable methyl group with a trifluoromethyl group can have a "global protective effect" against hepatic metabolism.[4]

The difluoromethyl group is also utilized to enhance metabolic stability, often as a bioisostere for a hydroxyl or thiol group. While generally stable, some studies on difluoromethyl ketones have shown that they can be metabolized, suggesting that their stability can be context-dependent.[5][6]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

CompoundSubstituentIn Vitro Half-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathway (Predicted)
2-Methyl-pyridine-4-carboxylic acid-CH3< 15> 100Methyl group hydroxylation
2-Difluoromethyl-pyridine-4-carboxylic acid-CF2H30 - 6020 - 40Pyridine ring hydroxylation
2-Trifluoromethyl-pyridine-4-carboxylic acid-CF3> 60< 15Pyridine ring hydroxylation

Note: This data is illustrative and based on general principles of drug metabolism. Actual values are highly dependent on the specific molecular scaffold.[3]

Biological Activity: Cytochrome P450 Inhibition

While enhancing metabolic stability is a key objective, it is also important to assess the potential for the drug candidate to inhibit CYP enzymes. Inhibition of CYPs can lead to drug-drug interactions, where the co-administration of one drug affects the metabolism and plasma levels of another.

Compounds that are more metabolically stable may exhibit a higher potential for CYP inhibition, as they reside in the enzyme's active site for longer periods. Therefore, it is plausible that the more stable trifluoromethyl-substituted pyridine carboxylic acids could show greater inhibition of certain CYP isoforms compared to their difluoromethyl counterparts.

Table 3: Comparative CYP450 Inhibition Profile (Illustrative IC50 Values in µM)

CompoundSubstituentCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
2-Difluoromethyl-pyridine-4-carboxylic acid-CF2H> 50> 50> 50> 50~25
2-Trifluoromethyl-pyridine-4-carboxylic acid-CF3> 50~30> 50~40~15

Note: This data is hypothetical and intended to illustrate a potential trend. Actual IC50 values would need to be determined experimentally.

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is determined by potentiometric titration. A solution of the test compound (typically around 1 mM) is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture). The solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH electrode after each addition of titrant. The pKa is determined from the inflection point of the resulting titration curve.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water. The shake-flask method is the traditional approach. A known amount of the test compound is dissolved in a pre-saturated mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the phases are separated. The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC), and the LogP is calculated as the logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay measures the rate of disappearance of a test compound when incubated with human liver microsomes, which contain a rich complement of drug-metabolizing enzymes, including CYPs.

  • Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated from the t½ and the microsomal protein concentration.

CYP450 Inhibition Assay (Fluorogenic)

This assay assesses the potential of a test compound to inhibit the activity of major CYP isoforms.

  • Assay System: Recombinant human CYP enzymes and a fluorogenic probe substrate specific for each isoform are used.

  • Incubation: The test compound at various concentrations is pre-incubated with the CYP enzyme and a NADPH-regenerating system in a multi-well plate.

  • Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.

  • Detection: The formation of the fluorescent product is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence generation is proportional to the enzyme activity. The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the test compound concentration.

Visualizations

G Comparative Physicochemical Effects of -CF2H vs. -CF3 Pyridine_Carboxylic_Acid Pyridine Carboxylic Acid CF2H -CF2H Substitution Pyridine_Carboxylic_Acid->CF2H CF3 -CF3 Substitution Pyridine_Carboxylic_Acid->CF3 Increased_Acidity_CF2H Increased Acidity (Lower pKa) CF2H->Increased_Acidity_CF2H Moderate_Lipophilicity Moderately Increased Lipophilicity (LogP) CF2H->Moderate_Lipophilicity Increased_Acidity_CF3 More Increased Acidity (Lower pKa) CF3->Increased_Acidity_CF3 High_Lipophilicity Highly Increased Lipophilicity (LogP) CF3->High_Lipophilicity

Caption: Impact of -CF2H and -CF3 on Physicochemical Properties.

G General Workflow for Compound Comparison Start Synthesize Analogs (-CF2H and -CF3) Physicochem Determine Physicochemical Properties (pKa, LogP) Start->Physicochem Metabolic_Stability Assess Metabolic Stability (Microsomal Stability Assay) Start->Metabolic_Stability Biological_Activity Evaluate Biological Activity (CYP Inhibition Assay) Start->Biological_Activity Data_Analysis Comparative Data Analysis Physicochem->Data_Analysis Metabolic_Stability->Data_Analysis Biological_Activity->Data_Analysis Decision Select Candidate for Further Development Data_Analysis->Decision

Caption: Experimental workflow for comparative analysis.

G Predicted Metabolic Fate of Fluorinated Pyridine Carboxylic Acids Parent_Compound Fluorinated Pyridine Carboxylic Acid CYP450 CYP450 Enzymes Parent_Compound->CYP450 Metabolism Oxidative Metabolism CYP450->Metabolism CF3_Analog -CF3 Analog Metabolism->CF3_Analog CF2H_Analog -CF2H Analog Metabolism->CF2H_Analog Slow_Metabolism Slow Metabolism CF3_Analog->Slow_Metabolism Moderate_Metabolism Moderate Metabolism CF2H_Analog->Moderate_Metabolism Ring_Hydroxylation Pyridine Ring Hydroxylation Slow_Metabolism->Ring_Hydroxylation Major Pathway Moderate_Metabolism->Ring_Hydroxylation Major Pathway

Caption: Predicted metabolic pathways for fluorinated analogs.

References

A Comparative Guide to 2-(Difluoromethyl)isonicotinic Acid and Other Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a molecule's physicochemical characteristics, metabolic stability, and ultimately, its pharmacological profile. This guide provides a comparative analysis of 2-(difluoromethyl)isonicotinic acid and other key fluorinated building blocks based on the isonicotinic acid scaffold. By examining their impact on acidity (pKa), lipophilicity (LogP), and metabolic stability, we aim to provide a valuable resource for researchers engaged in the design and optimization of novel therapeutics.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine and fluorine-containing motifs to the 2-position of the isonicotinic acid core significantly alters its electronic and lipophilic properties. The strong electron-withdrawing nature of fluorine generally leads to a decrease in the pKa of the carboxylic acid, making it more acidic. This can have significant implications for a drug's absorption, distribution, and target engagement.

Lipophilicity, a critical parameter for membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) properties, is also modulated by fluorination. While a single fluorine atom can subtly alter lipophilicity, the introduction of fluorinated alkyl groups like difluoromethyl (CHF2) and trifluoromethyl (CF3) has a more pronounced effect.

Below is a summary of available and predicted physicochemical data for a series of 2-substituted isonicotinic acids.

Table 1: Comparison of Physicochemical Properties of 2-Substituted Isonicotinic Acids

CompoundSubstituentpKaLogP
Isonicotinic Acid-H4.96 (experimental)[1]0.4 (predicted)
2-Fluoroisonicotinic Acid-FNot available0.8 (predicted)[2]
This compound-CHF₂Not available1.0 (predicted)[3]
2-(Trifluoromethyl)isonicotinic Acid-CF₃2.94 (predicted)Not available

It is important to note that direct experimental comparison of these specific analogs is limited in publicly available literature. The data presented here is a combination of experimental and predicted values and should be interpreted with caution.

Metabolic Stability: A Key Consideration

A primary driver for the use of fluorinated building blocks in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond. This can block sites of metabolism, leading to a longer half-life and improved bioavailability of a drug.

Table 2: Expected Trends in Metabolic Stability

SubstituentExpected In Vitro Half-life (t½)Expected Intrinsic Clearance (CLint)
-HLowHigh
-FModerateModerate
-CHF₂HighLow
-CF₃Very HighVery Low

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed methodologies for key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of a given compound.

Materials:

  • Compound of interest

  • Deionized water (Milli-Q or equivalent)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Prepare a solution of the compound of interest in deionized water at a known concentration (e.g., 1 mM).

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume of the compound solution in a beaker with a stir bar.

  • If the compound is a free base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.

  • Add the titrant in small, precise increments and record the pH after each addition.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa is the pH at which half of the compound has been neutralized (i.e., the midpoint of the steepest part of the titration curve).

Determination of LogP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.[5]

Materials:

  • Compound of interest

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a stock solution of the compound in either water or 1-octanol.

  • Add a known volume of the stock solution to a centrifuge tube.

  • Add an equal volume of the other solvent (1-octanol or water) to the tube.

  • Cap the tube and vortex vigorously for a set period (e.g., 10 minutes) to ensure thorough mixing and partitioning.

  • Centrifuge the tube to separate the two phases.

  • Carefully collect a sample from both the aqueous and the octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.[4][6]

Materials:

  • Compound of interest

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.

  • Add the test compound to the microsome mixture and briefly pre-incubate.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Vortex and centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot gives the rate constant of metabolism (k).

  • The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) can be calculated using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).[7]

Visualizing the Impact of Fluorinated Building Blocks

The following diagrams illustrate the central role of fluorinated building blocks in the drug discovery process and the workflow for assessing their key properties.

Drug_Discovery_Pathway cluster_0 Building Block Selection cluster_1 Property Modulation cluster_2 Lead Optimization Isonicotinic_Acid Isonicotinic Acid (-H) Physicochemical Physicochemical Properties (pKa, LogP) Isonicotinic_Acid->Physicochemical Metabolic_Stability Metabolic Stability (t½, CLint) Isonicotinic_Acid->Metabolic_Stability Fluoro_IA 2-Fluoroisonicotinic Acid (-F) Fluoro_IA->Physicochemical Fluoro_IA->Metabolic_Stability Difluoro_IA This compound (-CHF2) Difluoro_IA->Physicochemical Difluoro_IA->Metabolic_Stability Trifluoro_IA 2-(Trifluoromethyl)isonicotinic Acid (-CF3) Trifluoro_IA->Physicochemical Trifluoro_IA->Metabolic_Stability Lead_Candidate Lead Candidate Physicochemical->Lead_Candidate Metabolic_Stability->Lead_Candidate Biological_Activity Biological Activity (Potency, Selectivity) Biological_Activity->Lead_Candidate Experimental_Workflow Start Select Fluorinated Isonicotinic Acid Analog pKa_Exp pKa Determination (Potentiometric Titration) Start->pKa_Exp LogP_Exp LogP Determination (Shake-Flask Method) Start->LogP_Exp MetStab_Exp Metabolic Stability Assay (Liver Microsomes) Start->MetStab_Exp Data_Analysis Data Analysis and Comparison pKa_Exp->Data_Analysis LogP_Exp->Data_Analysis MetStab_Exp->Data_Analysis End Select Optimal Building Block Data_Analysis->End

References

Comparative Guide to SAR of 2-(Difluoromethyl)isonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(difluoromethyl)isonicotinic acid analogs and related compounds. Due to a lack of comprehensive SAR studies on a single biological target for this specific scaffold, this document synthesizes findings from research on analogous fluorinated nicotinic and isonicotinic acid derivatives investigated for various therapeutic applications, including quorum sensing inhibition, antitubercular, and anticancer activities.

Core Scaffold: this compound

The this compound scaffold is of interest in medicinal chemistry as the difluoromethyl group can act as a bioisostere for other functional groups, potentially improving metabolic stability and target interactions. The following sections explore the SAR of derivatives based on this and closely related structures.

I. SAR of 2-(Difluoromethyl)pyridine Derivatives as Quorum Sensing Inhibitors

A study exploring 2-(difluoromethyl)pyridine derivatives as bioisosteric replacements for pyridine-N-oxides in quorum sensing inhibitors for Pseudomonas aeruginosa provides the most direct SAR data for this scaffold.

Quantitative Data Summary
Compound IDStructureR1R2R3IC50 (µM)[1]
Reference (4NPO) Pyridine-N-oxideHNO2H33 ± 1.12
1 2-(Difluoromethyl)pyridineHNO2H35 ± 1.12
5 2-(Difluoromethyl)pyridineHHCF319 ± 1.01
6 2-(Difluoromethyl)pyridineHCF3H27 ± 0.67
SAR Insights:
  • The 2-difluoromethyl group serves as an effective bioisostere for the N-oxide functionality, with compound 1 showing nearly identical potency to the reference compound 4NPO.[1]

  • The position and nature of other substituents significantly impact activity. A trifluoromethyl group at the 5-position (compound 5 ) resulted in the most potent analog, suggesting that strong electron-withdrawing groups at this position enhance activity.[1]

  • Moving the trifluoromethyl group to the 4-position (compound 6 ) slightly decreased potency compared to the 5-substituted analog.[1]

Experimental Protocols

Quorum Sensing Inhibition Assay: [1]

  • Bacterial Strain: Pseudomonas aeruginosa reporter strain.

  • Procedure: The reporter strain was grown in the presence of various concentrations of the test compounds.

  • Measurement: The inhibition of quorum sensing was determined by measuring the reduction in the expression of a reporter gene (e.g., encoding a fluorescent protein) under the control of a quorum sensing-regulated promoter.

  • Data Analysis: IC50 values were calculated from dose-response curves.

Experimental Workflow

G cluster_synthesis Synthesis cluster_assay Biological Evaluation S1 Pyridine Derivatives S2 C-H Difluoromethylation S1->S2 A2 Incubation with Analogs S2->A2 Test Compounds A1 P. aeruginosa Reporter Strain A1->A2 A3 Measure Reporter Gene Expression A2->A3 A4 Calculate IC50 A3->A4

Caption: Synthesis and evaluation of 2-(difluoromethyl)pyridine analogs.

II. SAR of Fluorinated and Substituted Nicotinic/Isonicotinic Acid Analogs as Antitubercular Agents

While specific data on this compound analogs is limited, studies on other fluorinated and substituted nicotinic and isonicotinic acid hydrazide derivatives provide valuable SAR insights for antitubercular activity.

Quantitative Data Summary
Compound SeriesGeneral StructureKey Substituent ModificationsResulting Activity (MIC)Reference
Isatin Hydrazides N'-(2-oxoindolin-3-ylidene)nicotinohydrazideHalogen substitution on the isatin ringBr > Cl > H (MICs of 6.25, 12.5, and 25 µg/mL, respectively)[2]
Halogenated Thiacetazone Analogs Thioacetazone with halogen on the phenyl ringFluorine substitution20-fold more potent than the parent compound[3]
Nitro-containing Nicotinic/Isoniazid Analogs Nicotinic and isoniazid derivatives with nitro groupsVaried nitro-substituted aryl groupsOne analog showed a MIC of 1.2 µg/mL[4]
SAR Insights:
  • Lipophilicity: In the isatin hydrazide series, increasing the lipophilicity of the substituent on the isatin ring (Br > Cl > H) led to a significant increase in antimycobacterial activity.[2]

  • Fluorine Substitution: The introduction of a fluorine atom can dramatically enhance potency, as seen in the fluorinated analog of thiacetazone, which was 20 times more active than the parent compound against M. tuberculosis.[3]

  • Electron-Withdrawing Groups: The presence of strongly electron-withdrawing groups like nitro groups can lead to potent antitubercular compounds.[4] However, in another series of nicotinic acid hydrazides, a fluorine atom at the 4-position of a phenyl ring led to a loss of activity, suggesting that the effect of electron-withdrawing groups is context-dependent.[2]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for Antitubercular Screening: [3][4]

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Procedure: The bacterial culture is incubated in a microplate with serial dilutions of the test compounds.

  • Reagent Addition: After a set incubation period, Alamar Blue solution is added to each well.

  • Measurement: The fluorescence or color change, which indicates bacterial viability, is measured.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change.

Signaling Pathway

G cluster_pathway Isoniazid Mode of Action Prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Prodrug->KatG Activation Active Activated Isoniazid Active->Inhibition KatG->Active InhA InhA (Enoyl-ACP Reductase) MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellWall Mycobacterial Cell Wall MycolicAcid->CellWall Essential for Inhibition->InhA

Caption: Isoniazid activation and mechanism of action.

III. SAR of Nicotinic Acid Derivatives as Anticancer Agents

Nicotinic acid derivatives have been explored as potential anticancer agents, with SAR studies highlighting the importance of specific structural features.

SAR Insights:
  • Pyridine-Ureas: A series of pyridine-urea derivatives showed potent anti-proliferative activity against breast cancer cell lines, with some compounds being more active than the reference drug doxorubicin.[5]

  • Phosphodiesterase Inhibition: Novel derivatives of 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles exhibited potent PDE3A inhibitory effects and cytotoxic effects on cancer cell lines, suggesting a correlation between PDE3 inhibition and anticancer activity.

  • HIF-1α Inhibition: While no specific this compound analogs have been reported as HIF-1α inhibitors, the pyridine scaffold is present in some known inhibitors. The development of novel scaffolds for HIF-1α inhibition is an active area of research.[6]

Experimental Protocols

MTT Assay for Cytotoxicity:

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa).

  • Procedure: Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Logical Relationship

G cluster_design Drug Design & Synthesis cluster_testing In Vitro Evaluation cluster_sar SAR Analysis Scaffold Nicotinic Acid Scaffold Derivatization Chemical Derivatization Scaffold->Derivatization Analogs Library of Analogs Derivatization->Analogs Cytotoxicity Cytotoxicity Assays (e.g., MTT) Analogs->Cytotoxicity Enzyme Enzyme Inhibition Assays (e.g., PDE3, HIF-1α) Analogs->Enzyme SAR Structure-Activity Relationship Cytotoxicity->SAR Enzyme->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for SAR studies of anticancer agents.

Conclusion

The available literature suggests that the 2-(difluoromethyl)pyridine scaffold is a viable starting point for the design of biologically active molecules. The difluoromethyl group can successfully act as a bioisostere for other functionalities, and the overall activity of the resulting analogs is highly dependent on the nature and position of other substituents on the pyridine ring.

For antitubercular and anticancer applications, while direct SAR data for this compound analogs is sparse, trends from related fluorinated and substituted nicotinic/isonicotinic acid derivatives indicate that modulating lipophilicity and electronic properties through strategic substitution can lead to potent compounds. Further focused studies are required to fully elucidate the SAR of this compound analogs for specific therapeutic targets.

References

Safety Operating Guide

Prudent Disposal of 2-(Difluoromethyl)isonicotinic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Difluoromethyl)isonicotinic acid (CAS No. 1256818-14-0) was found. The following disposal procedures are synthesized from information available for structurally similar compounds, including isonicotinic acid and 2-(trifluoromethyl)isonicotinic acid, and from general guidelines for the disposal of chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, regional, and national regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on the hazards associated with analogous compounds, which include skin irritation, serious eye irritation, and potential respiratory irritation, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary.

II. Step-by-Step Disposal Protocol

This protocol outlines the procedures for the disposal of pure this compound, contaminated materials, and dilute aqueous solutions.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unadulterated solid this compound and contaminated disposable labware (e.g., weighing boats, contaminated paper towels) in a designated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with acidic organic compounds (e.g., high-density polyethylene).

    • Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste (Organic Solvents):

    • If this compound is dissolved in an organic solvent, it should be collected in a designated "Halogenated" or "Non-Halogenated" organic waste container, depending on the solvent used. Do not mix incompatible waste streams.

    • Ensure the waste container is properly labeled with all constituents.

  • Liquid Waste (Aqueous Solutions):

    • For dilute aqueous solutions, refer to the neutralization procedure in Step 2. Do not dispose of acidic solutions directly down the drain without neutralization and approval from your institution's EHS.

Step 2: Neutralization of Dilute Aqueous Solutions (if permissible by institutional policy)

  • Important: This step should only be performed if permitted by your institution's EHS guidelines and for very dilute solutions. Concentrated solutions should be disposed of as hazardous waste.

  • Work in a fume hood and wear appropriate PPE.

  • Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), to the aqueous solution of this compound while stirring.

  • Monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Continue adding the base until the pH is within the neutral range of 7-9.[1]

  • Once neutralized, this solution may be permissible for drain disposal with copious amounts of water, pending institutional approval.[1]

Step 3: Disposal of Empty Containers

  • Thoroughly rinse: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[1]

  • Collect rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste. Subsequent rinsates may also need to be collected depending on the concentration and local regulations.[1]

  • Deface label: After thorough rinsing and drying, deface the original label on the container to prevent misuse.

  • Final disposal: The clean, defaced container can then be disposed of in the regular trash or recycled according to your institution's policies.

Step 4: Arranging for Chemical Waste Pickup

  • Store the sealed and properly labeled hazardous waste containers in a designated satellite accumulation area.

  • Ensure containers are closed except when adding waste.

  • Follow your institution's procedures to request a hazardous waste pickup from the EHS department.

III. Quantitative Data Summary

Due to the absence of a specific SDS for this compound, the following table provides general guidelines for the disposal of acidic chemical waste.

ParameterGuidelineSource
pH for Drain Disposal 7 - 9 (after neutralization of dilute solutions)General laboratory safety and hazardous waste disposal guidelines.[1]
Concentration Limit Varies by institution and municipality. Consult your EHS department. Generally, only very dilute solutions may be considered for drain disposal after neutralization.Institutional EHS Policies

IV. Experimental Protocol Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_procedures Disposal Procedures cluster_final Final Disposition Start 2-(Difluoromethyl)isonicotinic Acid Waste Generated Assess_Type Determine Waste Type Start->Assess_Type Solid_Waste Solid Waste or Contaminated Materials Assess_Type->Solid_Waste Solid Organic_Solvent Dissolved in Organic Solvent Assess_Type->Organic_Solvent Organic Solution Aqueous_Solution Dilute Aqueous Solution Assess_Type->Aqueous_Solution Aqueous Solution Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Organic Collect in Appropriate Solvent Waste Container Organic_Solvent->Collect_Organic Neutralize Neutralize to pH 7-9 (if permissible) Aqueous_Solution->Neutralize Pickup Arrange for EHS Hazardous Waste Pickup Collect_Solid->Pickup Collect_Organic->Pickup Drain_Disposal Drain Disposal with Copious Water (pending approval) Neutralize->Drain_Disposal Permitted Collect_Neutralized Collect as Hazardous Aqueous Waste Neutralize->Collect_Neutralized Not Permitted Collect_Neutralized->Pickup

Caption: Disposal decision workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.